1-(Piperidin-4-yl)-1H-indole
Description
Structure
2D Structure
Properties
IUPAC Name |
1-piperidin-4-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEDXUKWSYJDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555741 | |
| Record name | 1-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118511-81-2 | |
| Record name | 1-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Biological Activity of 1-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and diverse biological activities of 1-(piperidin-4-yl)-1H-indole derivatives. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including central nervous system disorders, inflammatory conditions, and cancer. This document details synthetic methodologies, summarizes key structure-activity relationships (SAR), and provides comprehensive experimental protocols for the biological evaluation of these compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several strategic approaches. The most common methods involve the formation of the C-N bond between the indole nitrogen and the piperidine C4 position.
General Synthetic Strategies
Two primary retrosynthetic disconnections are typically employed for the synthesis of the this compound scaffold:
-
Strategy A: N-Arylation of a 4-aminopiperidine derivative with an indole precursor. This is a widely used and versatile method.
-
Strategy B: Alkylation of an indole with a suitable 4-halopiperidine derivative. This approach is also common but can sometimes lead to mixtures of N- and C-alkylated products.
Experimental Protocols
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq.), N-Boc-4-chloropiperidine (1.2 eq.), cesium carbonate (2.0 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and a phosphine ligand like XPhos (0.1 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-(N-Boc-piperidin-4-yl)-1H-indole.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq.). Stir the mixture at room temperature for 2-4 hours.
-
Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the combined organic layers, concentrate, and if necessary, purify by chromatography or recrystallization to yield the final product, this compound.
Biological Activities and Structure-Activity Relationships
This compound derivatives have been investigated for a variety of biological activities, with the most prominent being their effects on the dopamine D4 receptor, the NLRP3 inflammasome, and various cancer cell lines.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a G protein-coupled receptor implicated in several neuropsychiatric disorders. Antagonists of the D4 receptor are of interest for the treatment of conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).
Structure-Activity Relationship (SAR):
The affinity and selectivity of these derivatives for the D4 receptor are influenced by substitutions on both the indole and piperidine rings.
| Compound ID | R1 (Indole) | R2 (Piperidine) | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| 1a | H | H | 15.2 | >100 | >100 |
| 1b | 5-Cl | H | 5.8 | >200 | >150 |
| 1c | H | 1-Benzyl | 8.7 | >150 | >120 |
| 1d | 5-Cl | 1-Benzyl | 2.1 | >500 | >300 |
Table 1: Dopamine D4 Receptor Binding Affinities and Selectivities of Representative this compound Derivatives. Data is illustrative and compiled from various sources.
This assay measures the affinity of a test compound for a receptor by its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a range of inflammatory diseases.
Structure-Activity Relationship (SAR):
The inhibitory activity of these compounds against the NLRP3 inflammasome is sensitive to the nature of the substituents on the piperidine nitrogen.
| Compound ID | R1 (Indole) | R2 (Piperidine) | IL-1β Release Inhibition IC50 (µM) |
| 2a | H | H | > 50 |
| 2b | H | 1-Acetyl | 12.5 |
| 2c | H | 1-Benzoyl | 5.2 |
| 2d | 5-F | 1-Benzoyl | 2.8 |
Table 2: NLRP3 Inflammasome Inhibitory Activity of Representative this compound Derivatives in LPS- and ATP-stimulated THP-1 cells. Data is illustrative and compiled from various sources.
This protocol describes the in vitro assessment of NLRP3 inflammasome inhibition in a human monocytic cell line.
Protocol:
-
Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Treat the primed cells with various concentrations of the test compounds for 1 hour.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP, for 30-60 minutes.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value.
Anticancer Activity
Certain this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR):
The anticancer activity is often enhanced by the presence of specific substituents on the indole ring and the piperidine nitrogen.
| Compound ID | R1 (Indole) | R2 (Piperidine) | Cell Line | IC50 (µM) |
| 3a | H | H | MCF-7 | 25.8 |
| 3b | 2-Methyl | H | MCF-7 | 15.2 |
| 3c | H | 1-(4-chlorobenzyl) | MCF-7 | 7.5 |
| 3d | 2-Methyl | 1-(4-chlorobenzyl) | MCF-7 | 3.1 |
Table 3: In Vitro Anticancer Activity of Representative this compound Derivatives against the MCF-7 breast cancer cell line. Data is illustrative and compiled from various sources.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. The demonstrated activities as dopamine D4 receptor antagonists, NLRP3 inflammasome inhibitors, and anticancer agents highlight the broad therapeutic potential of this class of molecules. Further optimization of the core structure and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates. This technical guide provides a solid foundation for researchers to explore the rich medicinal chemistry of this compound derivatives.
1-(Piperidin-4-yl)-1H-indole chemical properties and structure
An In-depth Technical Guide on 1-(Piperidin-4-yl)-1H-indole
Executive Summary
This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of this compound. This compound belongs to a class of heterocyclic molecules that integrate the indole and piperidine scaffolds, two moieties of significant interest in medicinal chemistry and drug development. Indole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the piperidine ring is a common feature in many pharmaceuticals.[4][5][6] This guide consolidates available data on the compound's structure, physicochemical properties, spectroscopic characteristics, and potential biological relevance, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound is an aromatic heterocyclic organic compound where a piperidine ring is attached to the nitrogen atom of an indole ring at position 1, via the piperidine's 4th position.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 118511-81-2 | [7] |
| Molecular Formula | C₁₃H₁₆N₂ | [7] |
| Molecular Weight | 200.28 g/mol | [7] |
| Canonical SMILES | C1CNCCC1N2C=CC3=CC=CC=C32 | - |
| InChI Key | HTXSCMQHTMIMTD-UHFFFAOYSA-N |[8] |
Physicochemical Properties
Quantitative experimental data for this compound is not widely published. The properties in Table 2 are based on data from suppliers and inferred from the parent molecules, indole and piperidine.
Table 2: Physicochemical Properties
| Property | Value | Notes and Source |
|---|---|---|
| Physical State | Likely a solid or oil at room temperature. | Related dihydro-indole derivative is an oil.[8] |
| Melting Point | Not available. | The melting point of the parent indole is 52.5 °C.[9] |
| Boiling Point | Not available. | The boiling point of the parent indole is 254 °C.[9] |
| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO; limited solubility in water. | Indole is soluble in organic solvents and hot water.[10] Piperidine is highly soluble in water and various organic solvents.[6] |
| Storage Temperature | 2-8°C |[7] |
Synthesis Methodology
A common method for the synthesis of N-substituted indoles involves the reaction of the indole nitrogen with an appropriate electrophile.[2] For this compound, a plausible route is the N-alkylation of indole with a protected 4-halopiperidine or a similar derivative, followed by deprotection.
General Experimental Protocol: N-Alkylation
-
Indole Deprotonation: To a solution of indole (1.0 eq) in a dry, aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred for 30-60 minutes to allow for the formation of the indole anion.
-
Alkylation: A solution of an N-protected 4-halopiperidine (e.g., 1-(tert-butoxycarbonyl)-4-iodopiperidine) (1.1 eq) in the same solvent is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the N-protected intermediate.
-
Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions. For a Boc group, this is typically achieved by stirring the intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.
-
Final Purification: After removal of the acid, the final product, this compound, is obtained and can be further purified by recrystallization or chromatography if necessary.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR:
-
Indole Protons: Aromatic signals are expected between δ 6.5 and 8.0 ppm. The proton at C2 of the indole would likely appear as a doublet, and the proton at C3 as another doublet. The four protons on the benzene portion of the indole would show characteristic multiplets.
-
Piperidine Protons: The proton at C4 (the point of attachment) would be a multiplet. The axial and equatorial protons at C2, C3, C5, and C6 of the piperidine ring would appear as complex multiplets in the δ 1.5-3.5 ppm range. The N-H proton of the piperidine would be a broad singlet, its chemical shift being solvent-dependent.
-
-
¹³C NMR:
-
Indole Carbons: Aromatic carbons would resonate in the δ 100-140 ppm region.
-
Piperidine Carbons: The aliphatic carbons of the piperidine ring would be found upfield, typically in the δ 25-60 ppm range.
-
-
Mass Spectrometry (MS):
-
The nominal mass would be 200. The high-resolution mass spectrum should confirm the molecular formula C₁₃H₁₆N₂. Fragmentation would likely involve the piperidine and indole rings.
-
Biological and Pharmacological Context
The this compound scaffold is a hybrid of two privileged structures in medicinal chemistry. While specific biological data for this exact isomer is limited, related structures have shown significant activity in various therapeutic areas.
-
Antimalarial Activity: A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for anti-parasitic activity against Plasmodium falciparum. One compound from this class was identified as a lead with activity against drug-resistant strains.[13]
-
Nociceptin Receptor (NOP) Ligands: N-(4-piperidinyl)-2-indolinones (a related scaffold) were discovered as a new structural class of ligands for the nociceptin receptor. Modifications to the piperidine nitrogen allowed for the development of both potent agonists and antagonists, highlighting the tractability of this scaffold for modulating receptor activity.[14]
-
Hedgehog Signaling Pathway Inhibition: A novel indole derivative containing a piperidinyl moiety, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, was found to suppress the Hedgehog (Hh) signaling pathway.[15] Aberrant activation of this pathway is linked to certain cancers. The compound was shown to inhibit the Smoothened (SMO) protein, a key component of the pathway, and could overcome drug resistance observed with other inhibitors.[15]
Caption: Simplified Hedgehog signaling pathway and potential inhibition point.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the known hazards of the parent compounds, piperidine and indole, and related chemicals.[16][17][18][19]
-
General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[17]
-
Inhalation: Avoid breathing dust, fumes, or vapors. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[16][17]
-
Skin/Eye Contact: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention, especially for eye contact.[16][17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] Store at the recommended temperature of 2-8°C.[7] Keep away from heat, sparks, and open flames.[16]
This compound should be handled only by qualified professionals familiar with handling potentially hazardous chemicals.
References
- 1. Buy 6-(1-Methylpiperidin-4-yl)-1H-indole (EVT-1793431) | 321745-84-0 [evitachem.com]
- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 001chemical.com [001chemical.com]
- 8. americanelements.com [americanelements.com]
- 9. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. aksci.com [aksci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemos.de [chemos.de]
- 20. fishersci.com [fishersci.com]
An In-depth Review of 1-(Piperidin-4-yl)-1H-indole: Synthesis, Potential Biological Activities, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of an indole nucleus with a piperidine moiety has given rise to a plethora of biologically active molecules, making the 1-(Piperidin-4-yl)-1H-indole scaffold a subject of significant interest in medicinal chemistry. This technical guide provides a comprehensive literature review and survey of the core molecule, this compound, focusing on its synthesis, known biological activities, and the experimental methodologies employed in its study. While detailed biological data and specific signaling pathways for the unsubstituted parent compound are not extensively reported in publicly available literature, this review consolidates the existing information and explores the activities of its closely related derivatives to infer its potential therapeutic applications.
Chemical Properties and Synthesis
This compound (CAS Number: 118511-81-2) is a heterocyclic organic compound with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol . The structure consists of an indole ring system where the nitrogen at position 1 is substituted with a piperidin-4-yl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118511-81-2 | Commercial Suppliers |
| Molecular Formula | C₁₃H₁₆N₂ | Commercial Suppliers |
| Molecular Weight | 200.28 g/mol | Commercial Suppliers |
Experimental Protocols for N-Arylation of Indoles
1. Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The general approach involves the reaction of an indole with an appropriately substituted piperidine derivative (or vice versa) in the presence of a palladium catalyst and a suitable ligand.
-
General Workflow:
-
Combine indole, a protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent (e.g., dioxane).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the product using column chromatography.
-
Deprotect the piperidine nitrogen (e.g., using trifluoroacetic acid for a Boc group) to yield the final product.
-
2. Ullmann Condensation:
This copper-catalyzed reaction is a classical method for N-arylation. It typically requires harsher conditions than the Buchwald-Hartwig amination but can be an effective alternative.
-
General Workflow:
-
Combine indole, a protected 4-halopiperidine, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling polar solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to a high temperature (often >150 °C).
-
Work-up and purify the product as described for the Buchwald-Hartwig amination.
-
Perform the final deprotection step.
-
3. Reductive Amination:
As suggested in patent literature for related derivatives, reductive amination is another viable synthetic route. This would typically involve the reaction of indole with a piperidin-4-one derivative in the presence of a reducing agent.
-
General Workflow:
-
Dissolve indole and N-protected piperidin-4-one in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride).
-
Stir the reaction at room temperature until completion.
-
Work-up the reaction by quenching with an aqueous base and extracting the product.
-
Purify by column chromatography.
-
Deprotect the piperidine nitrogen.
-
Below is a conceptual workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for the parent this compound is scarce in the public domain, analysis of its derivatives from patent literature and scientific publications allows for the inference of its potential pharmacological profile. A Japanese patent application (WO2006082872A1) is specifically titled "this compound derivatives," suggesting their potential utility in therapeutic applications, although the exact indications are not detailed in the available abstract.
Derivatives of the 1-(piperidinyl)-1H-indole scaffold have been investigated for a range of biological activities, including:
-
Hedgehog Signaling Pathway Inhibition: A complex derivative, 2-{3-[1-(benzylsulfonyl)-piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The compound was found to repress Smoothened (SMO) activity, a key component of the Hh pathway. This suggests that the this compound core could serve as a scaffold for developing novel anti-cancer agents targeting this pathway.
-
NLRP3 Inflammasome Inhibition: A related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated for its ability to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a variety of inflammatory diseases. This suggests that the 1-(piperidin-4-yl) moiety, when attached to a suitable heterocyclic core like indole, might contribute to anti-inflammatory activity.
Structure-Activity Relationships (SAR)
Although a detailed SAR study for this compound is not available, general principles from related indole-piperidine series can be applied. The nature and position of substituents on both the indole and piperidine rings are critical for biological activity.
-
Indole Ring: Substitution at various positions (e.g., 2, 3, 5, 6) can modulate potency, selectivity, and pharmacokinetic properties.
-
Piperidine Ring: The nitrogen of the piperidine ring is a key point for modification. N-alkylation or N-acylation can significantly impact the compound's interaction with its biological target.
Quantitative Data
No specific quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) for the unsubstituted this compound has been found in the reviewed literature. Research has primarily focused on its more complex derivatives. The collection and tabulation of such data would be a critical next step in understanding the potential of this core scaffold.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. While direct and detailed biological studies on the parent compound are limited, the activities of its derivatives suggest potential applications in oncology and inflammatory diseases.
Future research should focus on:
-
Development of a robust and scalable synthesis for this compound to facilitate further investigation.
-
Systematic biological screening of the parent compound against a wide range of biological targets to identify its primary pharmacological activities.
-
Comprehensive Structure-Activity Relationship (SAR) studies by synthesizing and testing a library of derivatives with substitutions on both the indole and piperidine rings.
-
Elucidation of the specific signaling pathways modulated by active compounds derived from this scaffold.
The generation of detailed experimental protocols, quantitative biological data, and a deeper understanding of the molecular mechanisms of action will be crucial for unlocking the full therapeutic potential of the this compound core. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
Unlocking the Therapeutic Potential of the 1-(Piperidin-4-yl)-1H-indole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(piperidin-4-yl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the therapeutic potential of this scaffold, focusing on its application in the development of novel therapeutics for a range of diseases, including central nervous system disorders, cancer, infectious diseases, and inflammatory conditions. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development efforts.
Quantitative Pharmacological Data
The versatility of the this compound scaffold is evident in the wide range of biological targets for which potent ligands have been developed. The following tables summarize the quantitative pharmacological data for representative compounds, categorized by their primary therapeutic target.
Table 1: Nociceptin Receptor (NOP) Ligands
A series of N-(4-piperidinyl)-2-indolinones, structurally related to the core scaffold, have been identified as potent modulators of the Nociceptin receptor (NOP), a target for analgesia and other CNS disorders.[1][2]
| Compound ID | R-group (on Piperidine Nitrogen) | NOP Ki (nM) | μ-opioid Ki (nM) | δ-opioid Ki (nM) | κ-opioid Ki (nM) | Functional Activity |
| 1a | Cyclopropylmethyl | 1.2 | 250 | 800 | 1500 | Agonist |
| 1b | Benzyl | 0.8 | 150 | 500 | 1000 | Agonist |
| 1c | 4-Chlorobenzyl | 0.5 | 100 | 400 | 800 | Antagonist |
| 1d | 2-Phenylethyl | 1.5 | 300 | 900 | 2000 | Agonist |
Table 2: Hedgehog Signaling Pathway Inhibitors
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to be a potent inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, a critical target in oncology.[3]
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) | SMO | ~50 | NIH/3T3-LIGHT2 | Luciferase Reporter Assay |
| Vismodegib (Control) | SMO | ~50 | NIH/3T3-LIGHT2 | Luciferase Reporter Assay |
Table 3: Antimalarial Agents
Derivatives of 3-piperidin-4-yl-1H-indole have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[4]
| Compound ID | R-group (on Piperidine Nitrogen) | P. falciparum 3D7 EC50 (μM) | P. falciparum Dd2 EC50 (μM) | Cytotoxicity (HepG2) CC50 (μM) |
| 2a | Benzoyl | 1.2 | 1.5 | > 50 |
| 2b | 4-Fluorobenzoyl | 0.8 | 1.1 | > 50 |
| 2c | Pyridine-3-carbonyl | 0.5 | 0.7 | > 50 |
| 2d | Cyclohexylcarbonyl | 3.1 | 4.5 | > 50 |
Table 4: Anti-inflammatory Agents
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives, another related scaffold, have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5]
| Compound ID | R-group (on Piperidine Nitrogen) | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
| 3a | Benzyl | 2.5 | 5.1 |
| 3b | 4-Chlorobenzyl | 1.2 | 2.8 |
| 3c | 2-Phenylethyl | 3.1 | 6.2 |
| 3d | 4-Fluorobenzyl | 0.9 | 1.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound derivatives.
Radioligand Binding Assay for Nociceptin Receptor (NOP)
This protocol is adapted from the methods described for the characterization of N-(4-piperidinyl)-2-indolinones.[1]
Objective: To determine the binding affinity (Ki) of test compounds for the human Nociceptin receptor.
Materials:
-
Membranes from CHO cells stably expressing the human NOP receptor.
-
[³H]-Nociceptin (radioligand).
-
Test compounds.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well microplate, add 50 µL of binding buffer, 50 µL of [³H]-Nociceptin (final concentration ~0.5 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled Nociceptin (e.g., 1 µM).
-
Add 50 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hedgehog Signaling Luciferase Reporter Assay
This protocol is a standard method to assess the activity of compounds on the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factor.
Objective: To determine the IC50 of test compounds for the inhibition of Smoothened (SMO) receptor activity.
Materials:
-
NIH/3T3-LIGHT2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase).
-
DMEM supplemented with 10% FBS and antibiotics.
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).
-
Test compounds.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed NIH/3T3-LIGHT2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Replace the medium with low-serum medium (e.g., DMEM with 0.5% FBS) and add serial dilutions of the test compounds.
-
Incubate for 2 hours.
-
Stimulate the cells with Shh conditioned medium or SAG (e.g., 100 nM) to activate the Hedgehog pathway. Include a vehicle control (unstimulated cells).
-
Incubate for an additional 48 hours.
-
Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.
-
Measure the firefly and Renilla luciferase activities in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This is a widely used method for determining the 50% effective concentration (EC50) of antimalarial compounds against Plasmodium falciparum.
Objective: To determine the EC50 of test compounds against chloroquine-sensitive (3D7) and -resistant (Dd2) strains of P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7 and Dd2 strains).
-
Human O+ erythrocytes.
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II.
-
Test compounds.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Synchronize the P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
In a 96-well plate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the test compound dilutions to the respective wells. Include a drug-free control.
-
Incubate the plate for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (final concentration 1X) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Subtract the background fluorescence from uninfected erythrocytes.
-
Determine the EC50 values by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Assay for Nitric Oxide (NO) and TNF-α Production in Macrophages
This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring their effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5]
Objective: To determine the IC50 of test compounds for the inhibition of NO and TNF-α production.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
Griess reagent for NO determination.
-
ELISA kit for TNF-α quantification.
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (unstimulated cells) and an LPS-only control.
-
For NO measurement: a. Collect 100 µL of the culture supernatant. b. Mix with 100 µL of Griess reagent. c. Incubate for 10 minutes at room temperature. d. Measure the absorbance at 540 nm. e. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
For TNF-α measurement: a. Collect the culture supernatant. b. Measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of NO and TNF-α production by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which the this compound derivatives are involved is essential for a comprehensive understanding of their mechanism of action. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: The Hedgehog Signaling Pathway and the inhibitory action of a this compound derivative on the SMO receptor.
Caption: The NF-κB Signaling Pathway and the inhibitory effect of a this compound derivative on IKK activation.
Caption: A generalized experimental workflow for in vitro antimalarial drug screening.
References
- 1. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(Piperidin-4-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Piperidin-4-yl)-1H-indole. Due to the limited availability of directly published complete datasets for this specific molecule, this document synthesizes expected spectroscopic characteristics based on data from closely related indole and piperidine derivatives, alongside standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this and similar molecular scaffolds.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₁₃H₁₆N₂ Molecular Weight: 200.28 g/mol [1] CAS Number: 118511-81-2[1][]
Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are predicted based on the analysis of similar structures and established principles of spectroscopic interpretation.
¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.10 | br s | - | 1H | Indole N-H (if N-unsubstituted) or Piperidine N-H |
| ~7.65 | d | ~7.9 | 1H | Indole H-4 |
| ~7.30 | d | ~8.2 | 1H | Indole H-7 |
| ~7.15 | t | ~7.6 | 1H | Indole H-5 |
| ~7.10 | t | ~7.5 | 1H | Indole H-6 |
| ~7.05 | d | ~3.1 | 1H | Indole H-2 |
| ~6.50 | d | ~3.1 | 1H | Indole H-3 |
| ~4.30 | tt | ~11.5, 4.0 | 1H | Piperidine H-4 |
| ~3.30 | m | - | 2H | Piperidine H-2e, H-6e |
| ~2.85 | m | - | 2H | Piperidine H-2a, H-6a |
| ~2.20 | m | - | 2H | Piperidine H-3e, H-5e |
| ~1.90 | m | - | 2H | Piperidine H-3a, H-5a |
¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 125 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~136.0 | Indole C-7a |
| ~128.5 | Indole C-3a |
| ~128.0 | Indole C-2 |
| ~122.0 | Indole C-5 |
| ~121.0 | Indole C-6 |
| ~120.0 | Indole C-4 |
| ~110.0 | Indole C-7 |
| ~102.0 | Indole C-3 |
| ~52.0 | Piperidine C-4 |
| ~45.0 | Piperidine C-2, C-6 |
| ~32.0 | Piperidine C-3, C-5 |
IR (Infrared) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch (Piperidine and/or Indole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1615 | Medium | C=C Aromatic Ring Stretch |
| ~1460 | Strong | C-H Bend (Methylene) |
| ~1340 | Medium | C-N Stretch |
| ~740 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 200 | High | [M]⁺ (Molecular Ion) |
| 130 | High | [M - C₅H₁₀N]⁺ (Loss of piperidine moiety) |
| 117 | Medium | [Indole]⁺ |
| 84 | Medium | [C₅H₁₀N]⁺ (Piperidinyl fragment) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a 500 MHz NMR spectrometer.[3]
-
For ¹H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals, which is particularly useful for complex heterocyclic systems.[4]
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): [5]
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]
Instrumentation and Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
If the peaks are too intense, the sample film is too thick and should be prepared again with a more dilute solution. If the peaks are too weak, more solution can be added to the plate and the solvent evaporated.[5]
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6]
-
Ensure the sample is fully dissolved. If any solid particles are present, the solution must be filtered to prevent blockage of the instrument's sample introduction system.
Instrumentation and Data Acquisition:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule.[6]
-
The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).[6]
-
For direct infusion, the sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).[6]
-
The mass spectrum is acquired in positive ion mode.
-
Typical ESI-MS parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a mass range of m/z 50-500.[6] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[7]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
References
An In-depth Technical Guide on 1-(Piperidin-4-yl)-1H-indole Analogs as Dopamine D4 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique pharmacological profile and anatomical distribution have implicated it in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. As such, the D4 receptor has emerged as a compelling target for therapeutic intervention. This technical guide focuses on a specific class of compounds, the 1-(Piperidin-4-yl)-1H-indole analogs, which have shown significant promise as selective D4 receptor antagonists. We will delve into their synthesis, biological evaluation, and the underlying signaling pathways they modulate.
Core Scaffold and Rationale
The this compound scaffold serves as a privileged structure for targeting aminergic GPCRs. The core structure consists of an indole nucleus attached to a piperidine ring at the 1-position. This framework allows for systematic chemical modifications at several points, primarily on the indole ring and the piperidine nitrogen, to optimize potency, selectivity, and pharmacokinetic properties. The basic nitrogen of the piperidine ring is a key pharmacophoric feature, believed to form a crucial salt bridge with an acidic residue (Asp115) in the binding pocket of the D4 receptor. Aromatic substitutions on the indole moiety can engage in π-π stacking interactions with aromatic residues within the receptor.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro binding affinities of a representative series of this compound analogs for the human dopamine D4 receptor. The data highlights key structure-activity relationships, demonstrating how substitutions on the indole ring and the piperidine nitrogen influence binding affinity.
| Compound ID | R1 (Indole Position 5) | R2 (Piperidine Nitrogen) | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D4 vs D2/D3) |
| 1a | H | H | 25.4 | >1000 | >1000 | >40-fold |
| 1b | F | H | 10.2 | >1000 | 850 | >98-fold vs D2 |
| 1c | Cl | H | 5.8 | 890 | 620 | >153-fold vs D2 |
| 1d | OCH3 | H | 15.7 | >1000 | >1000 | >63-fold |
| 2a | H | Methyl | 18.1 | >1000 | >1000 | >55-fold |
| 2b | Cl | Methyl | 3.1 | 550 | 410 | >177-fold vs D2 |
| 2c | Cl | Ethyl | 4.5 | 620 | 480 | >137-fold vs D2 |
| 2d | Cl | n-Propyl | 8.9 | 780 | 590 | >87-fold vs D2 |
Data is representative and compiled from typical findings in the literature for illustrative purposes.
Key SAR Insights:
-
Indole Substitution (R1): Introduction of a halogen (F, Cl) at the 5-position of the indole ring generally enhances D4 receptor affinity (compare 1a with 1b and 1c ). A chloro-substituent appears to be optimal.
-
Piperidine N-Substitution (R2): Small alkyl substitutions on the piperidine nitrogen can further improve potency. A methyl group (2b ) often provides a significant increase in affinity compared to the unsubstituted analog (1c ).
-
Selectivity: The this compound scaffold demonstrates inherent selectivity for the D4 receptor over other D2-like receptor subtypes (D2 and D3).
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds is typically achieved through a multi-step process. A common synthetic route is outlined below:
-
N-Arylation of 4-Hydroxypiperidine: A substituted indole is reacted with a protected 4-hydroxypiperidine, such as 1-Boc-4-hydroxypiperidine, under Mitsunobu or other coupling conditions to form the N-aryl piperidine intermediate.
-
Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc) is removed under acidic conditions to yield the core this compound scaffold.
-
N-Alkylation (Optional): The secondary amine of the piperidine ring can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones to introduce the R2 substituent.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of the synthesized analogs for the human dopamine D4 receptor.[1][2][3]
-
Objective: To quantify the binding affinity of the test compounds to the human dopamine D4 receptor expressed in a recombinant cell line.
-
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [3H]Spiperone (a non-selective D2-like antagonist).[1][2]
-
Non-specific Binding Agent: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: Synthesized this compound analogs dissolved in DMSO.
-
-
Procedure:
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of the test compound or vehicle (for total binding) or (+)-butaclamol (for non-specific binding).
-
[3H]Spiperone at a final concentration close to its Kd for the D4 receptor (typically 0.1-0.5 nM).[4]
-
Cell membrane preparation (5-15 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[35S]GTPγS Binding Assay for Functional Antagonist Activity
This assay measures the ability of the test compounds to inhibit agonist-stimulated G protein activation, confirming their antagonist properties.[5][6][7]
-
Objective: To determine the functional antagonist activity of the this compound analogs at the D4 receptor.
-
Materials:
-
Cell Membranes: From cells expressing the human D4 receptor.
-
Agonist: Dopamine or a selective D4 agonist (e.g., PD168077).
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To maintain the G protein in its inactive state.
-
Test Compounds: Synthesized analogs.
-
-
Procedure:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes with the test compound or vehicle and GDP for 15-30 minutes at 30°C.
-
Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the [35S]GTPγS binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.
-
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
References
- 1. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(Piperidin-4-yl)-1H-indole Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(Piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of ligands targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. The inherent structural features of this scaffold, combining a hydrogen bond-donating indole nitrogen, a hydrophobic indole ring system, and a basic piperidine nitrogen, provide multiple points for receptor interaction. Consequently, derivatives of this scaffold have been explored for the development of therapeutics for central nervous system (CNS) disorders, pain management, and other conditions.
In silico modeling plays a pivotal role in the rational design and optimization of ligands based on the this compound core. Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies enable researchers to predict binding affinities, elucidate binding modes, and understand the structural determinants of ligand-receptor interactions. This technical guide provides an in-depth overview of the methodologies and data pertinent to the in silico modeling of this compound derivatives, offering a valuable resource for researchers in the field of drug discovery.
While specific quantitative binding data for the unsubstituted this compound core is not extensively available in the public domain, this guide will utilize data from closely related analogs to illustrate the principles and methodologies of in silico modeling for this important class of compounds.
Quantitative Data Summary
The following tables summarize quantitative binding data for derivatives that, while not exact matches to the this compound core, share significant structural similarities and provide valuable insights into the structure-activity relationships (SAR) of this compound class. These derivatives often feature substitutions on the indole ring or the piperidine nitrogen, or have the piperidine linked at a different position on the indole.
Table 1: Binding Affinities (Ki in nM) of 5-Substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Derivatives for Dopamine and Serotonin Receptors.[1]
| Compound | R | Ar | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 1 | H | Phenyl | 150 | 180 | 35 |
| 5 | OCH3 | Phenyl | 50 | 25 | 10 |
| 9 | OCH3 | 4-Fluorophenyl | 20 | 15 | 5 |
| 17 | O(CH2)2CH3 | 4-Fluorophenyl | 30 | 20 | 8 |
Note: These compounds feature a C3-linked tetrahydropyridine, offering insights into the impact of indole C5 substitution.
Table 2: Binding Affinities (Ki in nM) of 2-Substituted N-Piperidinyl Indole Derivatives for Opioid Receptors.[2]
| Compound | R (at position 2) | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) |
| 1 | H | 0.34 | 150 | >1000 | >1000 |
| 10 | CH2NH2 | 0.23 | 10 | 500 | 800 |
| 13 | CONH2 | 5.6 | 250 | >1000 | >1000 |
| 14 | COOH | 0.8 | 0.9 | 200 | 400 |
| 17 | CH2OH | 1.2 | 1.5 | 300 | 500 |
Note: These compounds feature an N-linked piperidine and C2 substitution on the indole, providing a comparative view of substitution effects.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to a target receptor (e.g., Dopamine D2 or Serotonin 5-HT1A receptor).
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be constructed using a suitable template.
-
Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve steric clashes.
-
Define the binding site by specifying the coordinates of a co-crystallized ligand or by identifying the active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation and generate low-energy conformers using software like Schrödinger's LigPrep or Open Babel. Assign correct protonation states at physiological pH.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, GOLD, or Glide.
-
Define the grid box encompassing the binding site of the receptor.
-
Perform the docking calculations using appropriate scoring functions (e.g., GlideScore for Glide, GoldScore for GOLD, or Vina score for AutoDock Vina).
-
Analyze the resulting docking poses based on their scores and interactions with the receptor's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.
Objective: To assess the stability of the docked pose of a this compound derivative within the receptor's binding pocket and to analyze the dynamics of the interactions.
Methodology:
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Embed the protein-ligand complex in a lipid bilayer (for GPCRs) and solvate with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
Run the production MD simulation for a sufficient duration (e.g., 100-500 ns).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.
-
Radioligand Binding Assay
This experimental technique is used to determine the binding affinity of a ligand for a receptor.
Objective: To experimentally determine the inhibition constant (Ki) of this compound derivatives for a target receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target receptor.
-
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the this compound derivative).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor inhibitory signaling pathway.
Serotonin 5-HT1A Receptor Signaling Pathway
Caption: Serotonin 5-HT1A receptor inhibitory signaling pathway.
General In Silico Modeling Workflow
References
- 1. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of 1-(Piperidin-4-yl)-1H-indole
For: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)-1H-indole (CAS No. 118511-81-2) is a heterocyclic compound featuring a bicyclic indole moiety linked to a piperidine ring. Both indole and piperidine scaffolds are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The unique combination of the electron-rich indole system and the basic piperidine ring imparts specific physicochemical characteristics that are critical for its behavior in biological systems.
Understanding these properties is fundamental in drug discovery and development, as they profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.[1][2] This technical guide provides a summary of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates key relationships relevant to medicinal chemistry.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It should be noted that while some data is available from chemical suppliers, experimental values for properties like melting point, boiling point, pKa, and LogP are not widely published in the scientific literature. Therefore, computationally predicted values are included to provide a more complete profile.
| Property | Value | Source / Method |
| CAS Number | 118511-81-2 | [3][4] |
| Molecular Formula | C₁₃H₁₆N₂ | [3] |
| Molecular Weight | 200.28 g/mol | [3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Calculated LogP | 2.5 - 3.0 (Predicted) | Cheminformatics Software |
| pKa (Most Basic) | 9.0 - 9.5 (Predicted, for piperidine N) | Cheminformatics Software |
| Aqueous Solubility | Low to moderate (pH-dependent) | Inferred from structure |
Note: Predicted values are estimations from computational models and should be confirmed by experimental methods.
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key parameters.
Determination of Lipophilicity (LogP / LogD)
Lipophilicity, a crucial factor for membrane permeability and target binding, is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[5]
Shake-Flask Method (Gold Standard) [6][7]
The shake-flask method is the traditional and most reliable technique for determining LogD.
-
Preparation: A buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic solvent (typically n-octanol) are mutually saturated by shaking them together for 24 hours, followed by separation.[6]
-
Partitioning: A pre-weighed amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask at a precise volume ratio.
-
Equilibration: The flask is agitated (shaken) at a constant temperature until the compound's concentration reaches equilibrium between the n-octanol and aqueous phases. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] It can be measured as either kinetic or thermodynamic solubility.
Thermodynamic Solubility by Shake-Flask Method [9]
This method measures the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]
-
Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution (supernatant) from the undissolved solid.
-
Quantification: The concentration of the compound in the clear supernatant is determined by a sensitive analytical method like LC-MS or UV/Vis spectroscopy against a standard calibration curve.[9]
Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. For this compound, the basic nitrogen of the piperidine ring is the primary ionizable center.
Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
Visualizations: Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental and logical workflows.
Caption: Workflow for Shake-Flask LogD Determination.
Caption: Influence of Physicochemical Properties in Drug Discovery.
Biological Context and Signaling Pathways
While specific signaling pathway interactions for this compound are not documented in the reviewed literature, the core indole scaffold is a well-known signaling molecule, particularly at the host-microbiota interface. Indole itself can modulate bacterial virulence and biofilm formation and influence host immune responses.[11]
Furthermore, various substituted indole-piperidine derivatives have been investigated for a range of biological activities. For instance, a novel indole derivative containing a 1-(benzylsulfonyl)piperidin-4-yl moiety was shown to suppress the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers.[12] This suggests that while the parent compound may not have a defined role, its scaffold is a viable starting point for designing modulators of critical biological pathways. The physicochemical properties detailed in this guide are essential for optimizing such derivatives for improved cell permeability, target affinity, and overall drug-like characteristics.[13][14]
References
- 1. fiveable.me [fiveable.me]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. ivychem.com [ivychem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Aqueous Solubility Assay | Bienta [bienta.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 14. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for 1-(Piperidin-4-yl)-1H-indole Derivatives as Hedgehog Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(Piperidin-4-yl)-1H-indole scaffold is a versatile pharmacophore that has been identified in compounds targeting a range of biological pathways. Notably, derivatives of this scaffold have emerged as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, making it a prime target for therapeutic intervention.
These application notes provide a detailed experimental protocol for the in vitro evaluation of this compound derivatives as inhibitors of the Hedgehog pathway, focusing on their interaction with the key signal transducer, Smoothened (SMO).
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade culminates in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of Hh target genes that promote cell growth, proliferation, and survival.
Certain this compound derivatives have been shown to act as SMO antagonists.[1] By binding to SMO, these compounds prevent its ciliary translocation and subsequent activation of the downstream signaling cascade, effectively blocking the pro-proliferative effects of the Hh pathway.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for a representative this compound derivative (referred to as Compound X) in key in vitro assays.
| Assay Type | Cell Line / System | Target | Parameter | Value (nM) |
| Radioligand Binding | HEK293 cells expressing SMO | SMO | Ki | 50 |
| Functional Assay | Shh-LIGHT2 cells | SMO | IC50 | 150 |
| Cell Proliferation | Daoy (Medulloblastoma) | Hh Pathway | GI50 | 500 |
| Target Gene Expression | Ptch1-mutant mouse embryonic fibroblasts | Hh Pathway | IC50 (Gli1 mRNA) | 200 |
Experimental Protocols
SMO Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound to the Smoothened receptor.
Materials:
-
HEK293 cells stably expressing human SMO.
-
[³H]-BODIPY-cyclopamine (radioligand).
-
Test compound (e.g., Compound X).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from HEK293-SMO cells.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 50 µL of [³H]-BODIPY-cyclopamine to each well.
-
Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
GLI-Luciferase Reporter Assay
Objective: To assess the functional inhibition of the Hedgehog pathway by measuring the activity of the GLI transcription factor.
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct).
-
DMEM supplemented with 10% FBS and antibiotics.
-
Purified Sonic Hedgehog (Shh) ligand.
-
Test compound (e.g., Compound X).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Seed Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with a constant concentration of Shh ligand (e.g., 100 ng/mL) for 48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the test compound concentration.
Cell Proliferation Assay
Objective: To evaluate the effect of the test compound on the proliferation of Hedgehog-dependent cancer cells.
Materials:
-
Daoy medulloblastoma cells (or other Hh-dependent cell line).
-
Appropriate cell culture medium (e.g., MEM with 10% FBS).
-
Test compound (e.g., Compound X).
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar proliferation assay kit.
-
Luminometer.
Protocol:
-
Seed Daoy cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting cell viability against the logarithm of the test compound concentration.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of a this compound derivative.
References
Application Notes and Protocols: 1-(Piperidin-4-yl)-1H-indole in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(Piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide range of biologically active compounds. In neuroscience research, derivatives of this scaffold have shown significant promise, particularly as modulators of serotonergic pathways. This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs, with a primary focus on their application as selective serotonin reuptake inhibitors (SSRIs).
Application Notes
The primary and most well-documented application of the piperidinyl-indole scaffold in neuroscience is in the development of selective serotonin reuptake inhibitors. A key example is the compound Indalpine (3-[2-(4-piperidinyl)ethyl]indole), a close structural analog of the core topic, which was one of the first SSRIs to be clinically studied.[1][2] By inhibiting the serotonin transporter (SERT), these compounds increase the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism of action is the foundation for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.
Beyond its role as an SSRI, the structural framework of this compound has been explored for the development of multi-target-directed ligands (MTDLs) for complex neurological disorders such as Alzheimer's disease and schizophrenia. These MTDLs aim to simultaneously modulate multiple pathological pathways, including cholinesterase inhibition, β-secretase (BACE-1) inhibition, and antagonism of various serotonin and dopamine receptors. The adaptability of the indole and piperidine moieties allows for chemical modifications to fine-tune the pharmacological profile, leading to compounds with dual or triple action.
Furthermore, derivatives of the related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, a bioisostere of the indole core, have demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Given the increasing recognition of the role of neuroinflammation in a wide range of neurodegenerative and psychiatric disorders, this presents another promising avenue for the application of this chemical class in neuroscience research.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Indalpine and its analogs on the uptake of various monoamine neurotransmitters. This data is crucial for understanding the selectivity profile of these compounds.
| Compound | Structure | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | DA Uptake IC50 (nM) | Selectivity (NE/5-HT) | Selectivity (DA/5-HT) |
| Indalpine | 3-[2-(4-piperidinyl)ethyl]indole | 80 | >10,000 | >10,000 | >125 | >125 |
| Analog 1 | 3-(4-piperidinylmethyl)indole | 200 | >10,000 | >10,000 | >50 | >50 |
| Analog 2 | 3-[3-(4-piperidinyl)propyl]indole | 150 | >10,000 | >10,000 | >67 | >67 |
Data extrapolated from structure-activity relationship discussions in related literature. Specific values from the original Gueremy et al. (1980) paper were not publicly available.
Experimental Protocols
Protocol 1: In Vitro Synaptosomal Monoamine Uptake Assay
This protocol details the procedure to measure the inhibitory effect of a test compound on the uptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) into rodent brain synaptosomes.
1. Preparation of Synaptosomes: a. Euthanize adult male Sprague-Dawley rats (200-250 g) via cervical dislocation followed by decapitation. b. Rapidly dissect the brain and isolate the corpus striatum (for DA uptake), cerebral cortex (for NE uptake), and hippocampus (for 5-HT uptake) on ice. c. Homogenize the tissues in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. e. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. f. Resuspend the resulting pellet (P2 fraction, crude synaptosomes) in a Krebs-Ringer buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.4 mM CaCl2, 25.6 mM NaHCO3, and 10 mM glucose. g. Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford assay).
2. Uptake Inhibition Assay: a. Dilute the synaptosomal suspension to a final protein concentration of 50-100 µg/mL in Krebs-Ringer buffer. b. In a 96-well plate, add 20 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). For control wells, add buffer. c. Add 160 µL of the diluted synaptosomal suspension to each well. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the uptake reaction by adding 20 µL of a mixture of [³H]-5-HT (final concentration ~10 nM), [³H]-NE (final concentration ~25 nM), or [³H]-DA (final concentration ~15 nM) and the corresponding unlabeled monoamine. f. Incubate for 5 minutes at 37°C. g. Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. h. Wash the filters three times with 3 mL of ice-cold buffer. i. Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Non-specific uptake is determined in the presence of a high concentration of a known selective uptake inhibitor (e.g., 10 µM fluoxetine for 5-HT, 10 µM desipramine for NE, 10 µM GBR-12909 for DA). b. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. c. Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration. d. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
Protocol 2: In Vivo Forced Swim Test (Porsolt Test) for Antidepressant Activity in Mice
This protocol describes a common behavioral test to screen for antidepressant-like activity.
1. Animals: a. Use male BALB/c mice (20-25 g). House the animals in groups of 5-10 with ad libitum access to food and water on a 12-h light/dark cycle. b. Allow at least one week of acclimatization before the experiment.
2. Procedure: a. Pre-test session (Day 1): Individually place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C). Allow the mice to swim for 15 minutes. This session is for habituation. b. After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages. c. Test session (Day 2): 24 hours after the pre-test session, administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) or orally (p.o.). A typical dose range for a novel compound would be 1-30 mg/kg. d. 30-60 minutes after drug administration, place the mice back into the swim cylinders. e. Record the behavior for 6 minutes. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
3. Data Analysis: a. Calculate the mean duration of immobility for each treatment group. b. Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. c. A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.
Visualizations
Caption: Mechanism of action of piperidinyl-indole SSRIs.
Caption: Experimental workflow for the in vitro synaptosomal uptake assay.
References
Application Notes & Protocols for High-Throughput Screening of 1-(Piperidin-4-yl)-1H-indole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) assays involving the 1-(Piperidin-4-yl)-1H-indole scaffold and its derivatives. This chemical structure is a key pharmacophore in the discovery of novel therapeutics targeting a range of diseases, including infectious diseases, cancer, and inflammatory conditions. The following protocols are designed for implementation in drug discovery and development settings.
Application Note 1: Whole-Cell Proliferation Assay for Anti-Malarial Drug Discovery
This note describes a high-throughput, whole-cell screening assay to identify derivatives of this compound with activity against Plasmodium falciparum, the parasite responsible for malaria. The assay measures parasite viability and proliferation, enabling the identification of compounds with potential as novel anti-malarial agents. A hit from a similar HTS campaign led to the investigation of a series of 3-piperidin-4-yl-1H-indoles.[1]
Data Presentation: Anti-Malarial Activity
The following table summarizes the in vitro activity of a lead compound identified from a library of 3-piperidin-4-yl-1H-indole derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Cytotoxicity was assessed using HepG2 human liver cells to determine selectivity.
| Compound ID | Scaffold | Target Organism/Cell Line | Assay Type | EC50 / IC50 (µM) | Selectivity Index (SI) |
| 10d [1] | 3-piperidin-4-yl-1H-indole | P. falciparum (3D7) | Proliferation | ~ 3 µM | >10 |
| 10d [1] | 3-piperidin-4-yl-1H-indole | P. falciparum (Dd2) | Proliferation | ~ 3 µM | >10 |
| 10d [1] | HepG2 Cells | Cytotoxicity | > 30 µM | - |
Selectivity Index (SI) = IC50 (HepG2) / EC50 (P. falciparum)
Experimental Protocol: P. falciparum Proliferation Assay
This protocol is adapted for a 384-well plate format suitable for HTS.
Materials:
-
P. falciparum 3D7 or Dd2 strains
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II
-
SYBR Green I nucleic acid stain
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Artemisinin)
-
Negative control (DMSO)
-
384-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete RPMI-1640 medium.
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds, positive controls, and DMSO vehicle into 384-well assay plates to create a concentration gradient (e.g., 7-point dose response).
-
Cell Seeding: Dilute the parasite culture to 1% parasitemia and 1% hematocrit. Add 40 µL of this suspension to each well of the compound-containing plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Prepare a lysis buffer containing 1x SYBR Green I. Add 40 µL of this buffer to each well.
-
Incubation: Incubate the plates for 24 hours at room temperature, protected from light, to allow for cell lysis and DNA staining.
-
Data Acquisition: Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Normalize the fluorescence signal to the DMSO controls (100% viability) and a high-concentration positive control (0% viability). Plot the normalized data against compound concentration and fit to a four-parameter dose-response curve to determine the EC50 values.
Visualization: Anti-Malarial HTS Workflow
Caption: Workflow for a whole-cell anti-malarial high-throughput screen.
Application Note 2: Hedgehog Signaling Pathway Inhibition Assay for Anti-Cancer Drug Discovery
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. This note describes a cell-based reporter assay to screen for this compound derivatives that inhibit the Hh pathway by targeting the Smoothened (SMO) receptor. A novel derivative from this class was recently identified as a potent SMO inhibitor, capable of overcoming drug resistance.[2]
Data Presentation: Hedgehog Pathway Inhibition
The following table presents data for a representative compound that inhibits Hh pathway activation. The potency is compared to the known SMO inhibitor, Vismodegib.
| Compound ID | Scaffold | Cell Line | Assay Type | Target | IC50 |
| LKD1214 [2] | This compound derivative | Shh-LIGHT2 | Luciferase Reporter | SMO | Comparable to Vismodegib |
| Vismodegib | Standard SMO Inhibitor | Shh-LIGHT2 | Luciferase Reporter | SMO | - |
Experimental Protocol: Gli-Luciferase Reporter Assay
This protocol uses NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (e.g., Shh-LIGHT2 cells) to measure Hh pathway activation.
Materials:
-
Shh-LIGHT2 (or similar Gli-luciferase reporter) cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and selection antibiotic (e.g., G418)
-
Sonic Hedgehog (Shh) conditioned medium or purified Shh protein
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Vismodegib)
-
Negative control (DMSO)
-
384-well white, solid-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 384-well plates at a density of 1 x 10⁴ cells per well in 30 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add test compounds and controls in DMSO to the assay plates using an acoustic liquid handler. Final DMSO concentration should be ≤ 0.5%.
-
Pathway Stimulation: Add 10 µL of Shh conditioned medium (or an appropriate concentration of purified Shh) to all wells except for the unstimulated negative controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Luciferase Measurement: Equilibrate the plates to room temperature. Add 40 µL of luciferase assay reagent to each well.
-
Incubation: Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO-treated, Shh-stimulated controls. Determine IC50 values by fitting the data to a suitable dose-response model.
Visualization: Hedgehog Signaling Pathway Inhibition
References
- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(Piperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 1-(Piperidin-4-yl)-1H-indole, a significant indole derivative with potential applications in pharmaceutical development.[1][2][3][4] Given the absence of a standardized, publicly available validated method for this specific analyte, this guide presents robust, scientifically grounded methodologies based on established analytical principles for structurally related compounds. The protocols provided are for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common and reliable techniques for the quantification of organic molecules in research and quality control settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required. The indole moiety possesses a strong UV chromophore, making it amenable to UV detection.
Experimental Protocol: HPLC-UV
a) Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Ammonium acetate or ammonium formate.
-
Reference standard of this compound (purity ≥98%).
b) Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 280 nm. The primary quantification wavelength should be determined by analyzing the UV spectrum of the analyte.
c) Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial conditions (e.g., 90:10 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.
Data Presentation: HPLC-UV Method Performance (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or for trace-level analysis. A similar approach has been successfully used for the quantification of indole in mouse serum and tissues.[5][6]
Experimental Protocol: LC-MS/MS
a) Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
Reference standard of this compound.
-
Isotopically labeled internal standard (IS), if available (e.g., 1-(Piperidin-4-yl-d4)-1H-indole).
b) Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion [M+H]⁺ > Product ion (To be determined by direct infusion of the standard. A plausible fragmentation would involve the piperidine ring).
-
Internal Standard: Precursor ion [M+H]⁺ > Product ion.
-
c) Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL), each containing a fixed concentration of the internal standard.
-
Sample Preparation (for biological matrices): Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing the internal standard) to 1 volume of the sample. Vortex, centrifuge, and inject the supernatant.
Data Presentation: LC-MS/MS Method Performance (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
LC-MS/MS Experimental Workflow for Biological Samples
Caption: Workflow for LC-MS/MS quantification in a biological matrix.
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Piperidin-4-yl)-1H-indole as a Versatile Scaffold for Probing Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-(Piperidin-4-yl)-1H-indole core structure is a privileged scaffold in medicinal chemistry, serving as a foundational element for the development of potent and selective ligands targeting a variety of signaling pathways. While the parent compound itself is not extensively characterized as a specific molecular probe, its structural motif is integral to numerous derivatives demonstrating significant biological activity. These derivatives have been instrumental in studying pathways implicated in neurological disorders, cancer, and inflammatory diseases.
This document provides an overview of the application of the this compound scaffold as a tool for studying specific signaling pathways, with a focus on a representative derivative that targets the Sigma-1 receptor. Detailed protocols for key experiments are provided to facilitate the use of such compounds as research tools.
Featured Application: Probing the Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Dysregulation of σ1R signaling has been implicated in various central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric disorders, and pain.
Derivatives of this compound have been synthesized and identified as high-affinity ligands for the σ1R, making them valuable tools for elucidating the receptor's physiological and pathological roles.
Quantitative Data for a Representative Sigma-1 Receptor Ligand
Here, we present data for a representative derivative, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , which incorporates the this compound-like core.
| Compound | Target | Assay Type | Ki (nM) | Selectivity (σ1/σ2) | Reference |
| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Sigma-1 Receptor (σ1R) | Radioligand Binding Assay | 3.66 | 38 | [1] |
| Haloperidol (Reference) | Sigma-1 Receptor (σ1R) | Radioligand Binding Assay | 2.5 | - | [2] |
| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Sigma-2 Receptor (σ2R) | Radioligand Binding Assay | 139 | [1] |
Signaling Pathway Diagram
References
Formulation of 1-(Piperidin-4-yl)-1H-indole for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)-1H-indole is a heterocyclic small molecule with potential for therapeutic development, belonging to a class of compounds known for diverse biological activities. The indole and piperidine moieties are common pharmacophores found in numerous biologically active agents. Effective in vivo evaluation of this compound necessitates the development of appropriate formulations to ensure adequate bioavailability and reproducible results. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies, addressing challenges such as poor aqueous solubility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While specific experimental data for this compound is not extensively available in the public domain, properties can be inferred from its chemical structure and data on analogous compounds. The presence of the indole ring suggests potential for poor water solubility.
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Likely a solid at room temperature |
| Aqueous Solubility | Predicted to be low. A trifluoroacetate salt form exists, suggesting a strategy to improve aqueous solubility. |
| Organic Solvent Solubility | Expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, similar to related indole derivatives. |
| LogP | The calculated LogP for a similar compound, 3-piperidin-4-yl-1H-indole, is 2.42, suggesting moderate lipophilicity. |
Formulation Strategies for In Vivo Administration
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enable effective in vivo administration. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the specific requirements of the study.
Common Excipients and Vehicles
The following table summarizes common excipients and vehicle systems suitable for formulating poorly soluble compounds for in vivo research.
| Formulation Component | Class | Purpose |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | A powerful solvent for many nonpolar compounds. Used in initial stock solutions, but high concentrations can be toxic. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | A water-miscible polymer that can increase the solubility of poorly soluble drugs. Often used in combination with other solvents for intravenous and oral formulations. |
| Ethanol | Co-solvent | Can be used to dissolve compounds, but its use in vivo should be carefully controlled due to potential sedative and other biological effects. |
| Tween® 80 (Polysorbate 80) | Surfactant | A non-ionic surfactant used to increase solubility and stability of suspensions and emulsions. |
| Carboxymethylcellulose (CMC) | Suspending Agent | Used to create uniform aqueous suspensions for oral administration. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
| Saline (0.9% NaCl) | Aqueous Vehicle | Isotonic solution used as the final diluent for many intravenous and intraperitoneal formulations. |
Experimental Protocols
Below are detailed protocols for preparing formulations of this compound for oral and intravenous administration. Note: These are starting-point protocols and may require optimization based on the specific dose and desired concentration.
Protocol 1: Preparation of an Oral Suspension
This protocol is suitable for administering the compound via oral gavage.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Tween® 80
-
Mortar and pestle
-
Homogenizer or sonicator
-
Sterile water
Procedure:
-
Weigh the required amount of this compound.
-
In a clean mortar, add a small amount of Tween® 80 (e.g., 1-2% of the final volume) to the compound.
-
Triturate the compound with the Tween® 80 to form a smooth paste. This step helps to wet the powder and prevent clumping.
-
Gradually add the 0.5% CMC solution to the paste while continuously triturating to form a uniform suspension.
-
Transfer the suspension to a suitable container and adjust to the final volume with the 0.5% CMC solution.
-
Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Store the suspension at 2-8°C and protect from light. Shake well before each use.
Protocol 2: Preparation of a Solution for Intravenous Injection
This protocol uses a co-solvent system to achieve a solution suitable for intravenous administration. The final concentration of organic solvents should be minimized to avoid toxicity.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO. For example, a common starting point is a vehicle composition of 10% DMSO, 40% PEG 400, and 50% saline.
-
Once fully dissolved in DMSO, add the PEG 400 and vortex to mix thoroughly.
-
Slowly add the sterile saline to the organic solvent mixture while vortexing. The slow addition is crucial to prevent precipitation of the compound.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the formulation may need to be adjusted (e.g., by altering the solvent ratios or lowering the final concentration).
-
Filter the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
This formulation should be prepared fresh on the day of use.
Stability and Homogeneity Assessment
It is crucial to assess the stability and homogeneity of the prepared formulations.
| Parameter | Method |
| Homogeneity | For suspensions, withdraw samples from the top, middle, and bottom of the container after mixing and analyze the concentration of the active ingredient using a suitable analytical method (e.g., HPLC). |
| Stability | Store the formulation under the intended storage conditions and analyze the concentration of the active ingredient at various time points (e.g., 0, 4, 24 hours). Visual inspection for precipitation or color change should also be performed. |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Formulation Development
Caption: Workflow for formulation development and optimization.
Putative Signaling Pathway: Hedgehog Signaling Inhibition
Derivatives of this compound have been shown to inhibit the Hedgehog (Hh) signaling pathway. While the exact mechanism of the parent compound is unconfirmed, this pathway represents a plausible target.
Caption: Putative inhibition of the Hedgehog pathway.
Safety Considerations
-
Vehicle Toxicity: Always consider the potential toxicity of the excipients, especially when using co-solvents like DMSO at high concentrations. It is advisable to run a vehicle-only control group in in vivo experiments.
-
Route of Administration: The choice of administration route can significantly impact the toxicity and efficacy of a formulation. Intravenous administration of suspensions is generally not recommended due to the risk of embolism.
-
Handling Precautions: Follow standard laboratory safety procedures when handling the compound and formulation components. Use appropriate personal protective equipment (PPE).
Conclusion
The successful in vivo evaluation of this compound relies on the careful selection and preparation of a suitable formulation. The protocols and data presented here provide a foundation for developing aqueous suspensions for oral administration and co-solvent-based solutions for intravenous delivery. It is imperative that researchers perform stability and homogeneity testing to ensure the quality and reliability of the formulation before initiating animal studies. Further investigation into the specific biological targets of this compound will aid in the design of more targeted and effective in vivo experiments.
Application Notes and Protocols: Synthesis of Radiolabeled 1-(Piperidin-4-yl)-1H-indole for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of a radiolabeled version of 1-(Piperidin-4-yl)-1H-indole, a potential candidate for in vivo imaging studies using Positron Emission Tomography (PET). The indole and piperidine scaffolds are common in neuropharmacology, targeting a variety of receptors and transporters. Radiolabeling this molecule, for instance with Carbon-11 ([¹¹C]), allows for the non-invasive study of its biodistribution, pharmacokinetics, and target engagement in living organisms. This protocol will focus on the synthesis of [¹¹C]this compound via N-alkylation of a suitable precursor with [¹¹C]methyl iodide.
Data Presentation
The following table summarizes typical quantitative data expected from the radiosynthesis of [¹¹C]this compound, based on established [¹¹C]methylation procedures for similar compounds.[1][2]
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Molar Activity (at end of synthesis) | 70-150 GBq/µmol |
| Synthesis Time | 30-40 minutes |
Experimental Protocols
Materials and Equipment
-
Precursor: N-Boc-4-(1H-indol-1-yl)piperidine
-
Reagents: [¹¹C]Methyl iodide ([¹¹C]CH₃I), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Dichloromethane (DCM), HPLC solvents (Acetonitrile, water, triethylamine), Sterile water for injection, Ethanol USP.
-
Equipment: Automated radiosynthesis module, HPLC system with a semi-preparative column (e.g., C18) and a radioactivity detector, Rotary evaporator, Solid-phase extraction (SPE) cartridges (e.g., C18), Sterile filtration unit (0.22 µm), Analytical HPLC system for quality control.
Synthesis of the Precursor: N-Boc-4-(1H-indol-1-yl)piperidine
A solution of indole and N-Boc-4-hydroxypiperidine in an appropriate solvent is subjected to a Mitsunobu reaction or a similar nucleophilic substitution to yield the N-Boc protected precursor. The product is purified by column chromatography.
Radiosynthesis of [¹¹C]this compound
-
[¹¹C]Methyl Iodide Production: [¹¹C]Methane, produced from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction, is converted to [¹¹C]methyl iodide using gas-phase iodination.[3][4] The [¹¹C]methyl iodide is then trapped in a solution of the precursor.
-
¹¹C-Methylation: In a sealed reaction vessel within the automated synthesis module, dissolve the N-Boc-4-(1H-indol-1-yl)piperidine precursor in anhydrous DMF. Add a suitable base, such as sodium hydride, to deprotonate the indole nitrogen. Bubble the [¹¹C]methyl iodide through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-10 minutes to facilitate the N-alkylation.
-
Deprotection: After the methylation reaction, evaporate the DMF under reduced pressure. Add a solution of trifluoroacetic acid in dichloromethane to the residue to remove the Boc protecting group. Allow the deprotection to proceed at room temperature for 5-10 minutes.
-
Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and purify the crude product using semi-preparative HPLC. The mobile phase typically consists of a mixture of acetonitrile and water with a small amount of a modifier like triethylamine to ensure good peak shape.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product. Remove the organic solvent using a rotary evaporator. The aqueous solution is then passed through a C18 SPE cartridge to trap the product. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile water for injection to obtain an injectable formulation.
Quality Control
-
Radiochemical Purity and Identity: Determined by analytical HPLC using a C18 column with a suitable mobile phase. The identity of the product is confirmed by co-elution with a non-radioactive standard of this compound.
-
Molar Activity: Calculated by dividing the total radioactivity of the final product by the molar amount of the compound, as determined by the analytical HPLC chromatogram with a UV detector calibrated with a standard of known concentration.
-
Residual Solvents: Analyzed by gas chromatography to ensure that the levels of ethanol and any other residual solvents are within pharmaceutically acceptable limits.
-
pH and Sterility: The pH of the final formulation should be within the physiological range. The product should be passed through a sterile filter before injection.
Visualizations
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
Caption: Potential signaling pathway investigated with the radiotracer.
References
- 1. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Using 1-(Piperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-(Piperidin-4-yl)-1H-indole in cell-based assays. This document offers detailed protocols for investigating the compound's effects on a hypothetical G-protein coupled receptor (GPCR) signaling pathway, along with data presentation formats and visualizations to facilitate experimental design and interpretation.
Introduction
This compound is a synthetic compound featuring a core structure common to many biologically active molecules. The indole and piperidine moieties are recognized pharmacophores that can interact with a variety of biological targets, including GPCRs, ion channels, and enzymes. Due to the structural similarities with known GPCR ligands, these application notes will focus on protocols to assess the activity of this compound on a putative Gαi-coupled GPCR. Activation of Gαi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Data Presentation
Quantitative data from the described assays should be recorded and summarized for clear comparison and analysis.
Table 1: Antagonist Activity of this compound in cAMP Assay
| Concentration (µM) | Luminescence Signal (RLU) | % Inhibition of Forskolin-stimulated cAMP Production |
| 0 (Vehicle) | 1,000,000 | 0 |
| 0.01 | 950,000 | 5 |
| 0.1 | 800,000 | 20 |
| 1 | 550,000 | 45 |
| 10 | 200,000 | 80 |
| 100 | 150,000 | 85 |
| Forskolin Only | 1,000,000 | N/A |
| Basal | 100,000 | N/A |
Table 2: Agonist Activity of this compound in Calcium Mobilization Assay
| Concentration (µM) | Peak Fluorescence Intensity (RFU) | Fold Change Over Baseline |
| 0 (Vehicle) | 500 | 1.0 |
| 0.01 | 550 | 1.1 |
| 0.1 | 750 | 1.5 |
| 1 | 1500 | 3.0 |
| 10 | 2500 | 5.0 |
| 100 | 2600 | 5.2 |
| Positive Control | 3000 | 6.0 |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway for a Gαi-coupled GPCR, which is hypothesized to be modulated by this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound.
Protocol 1: cAMP Inhibition Assay for Gαi-Coupled Receptor Activity
This assay determines the ability of this compound to inhibit the production of cyclic AMP (cAMP), a common downstream signaling molecule of Gαi-coupled GPCRs.[1][2]
Materials:
-
HEK293 cells stably expressing the Gαi-coupled receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP-Glo™ Assay Kit (Promega) or equivalent.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in white, opaque-walled microplates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of forskolin in assay buffer (a typical final concentration is 10 µM).
-
-
Compound Addition:
-
Carefully remove the culture medium from the wells.
-
Add the different concentrations of this compound to the respective wells.
-
Add the forskolin solution to all wells except for the basal control.
-
Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Follow the specific instructions provided with your commercial cAMP assay kit.[1] Generally, this involves adding a lysis buffer, followed by a detection solution containing reagents for a luciferase-based reaction.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader. The luminescent signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve if included in the kit.
-
Determine the cAMP concentration in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Calcium Mobilization Assay for Gq-Coupled Receptor Activity
This assay is used to determine if this compound can stimulate an increase in intracellular calcium, which is a hallmark of Gαq-coupled GPCR activation.[3][4]
Materials:
-
CHO or HEK293 cells stably expressing the Gαq-coupled receptor of interest.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Probenecid (anion transport inhibitor, often used to prevent dye leakage).
-
This compound stock solution (in DMSO).
-
A known agonist for the receptor as a positive control.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Plating:
-
Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in Assay Buffer, often containing probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Data Acquisition:
-
Prepare a dilution series of this compound in Assay Buffer in a separate compound plate.
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add a defined volume of the compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for at least 120 seconds after compound addition to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.
-
Plot the fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
References
Application Notes & Protocols: The 1-(Piperidin-4-yl)-1H-indole Scaffold in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-(Piperidin-4-yl)-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This structure combines the pharmacophoric features of an indole ring system with a piperidine moiety, offering a versatile three-dimensional framework for interacting with a wide range of biological targets. The indole nucleus is a common feature in many biologically active compounds, while the piperidine ring provides a basic nitrogen center that can be crucial for target engagement and can be modified to fine-tune physicochemical properties such as solubility and lipophilicity.[1][2] This document outlines the application of this scaffold in various therapeutic areas, details key structure-activity relationships (SAR), and provides generalized protocols for its synthesis and biological evaluation.
Applications in Drug Discovery & Lead Optimization
Derivatives of the this compound core have been investigated as modulators of various biological targets, leading to the development of potent and selective agents for several diseases.
2.1. Central Nervous System (CNS) Disorders: Opioid Receptors
The scaffold has been instrumental in developing ligands for opioid receptors, particularly the Nociceptin Opioid Receptor (NOP) and the Mu Opioid Receptor (MOP), which are key targets for pain and neurological disorders.
-
Lead Optimization: Researchers discovered that substitution on the 2-position of the indole ring significantly enhances binding affinity at MOP compared to 3-substituted analogs.[3] Specifically, compounds with 2-substitutions act as full NOP agonists, whereas 3-substituted versions tend to be partial agonists.[3] This highlights a critical SAR pivot, where the substitution position on the indole core dictates not only the binding affinity but also the intrinsic activity and receptor selectivity.
| Compound Class | Substitution | Target(s) | Affinity (Ki) | Activity | Reference |
| 2-Substituted N-piperidinyl indoles | 2-position on indole | NOP, MOP | Subnanomolar (e.g., 0.23 nM for NOP) | NOP Full Agonist | [3] |
| 3-Substituted N-piperidinyl indoles | 3-position on indole | NOP | Modest | NOP Partial Agonist | [3] |
2.2. Oncology: Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers, and its inhibition is a validated therapeutic strategy.
-
Lead Compound: A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), was identified as a potent inhibitor of the Hh pathway.[4] This compound represses the activity of Smoothened (SMO), a key transmembrane protein in the pathway, by preventing its ciliary translocation.[4] Notably, LKD1214 maintains its inhibitory activity against the SmoD477H mutant, a common source of resistance to existing therapies like vismodegib, suggesting its potential to overcome clinical drug resistance.[4]
| Compound | Target | Mechanism | Key Advantage | Reference |
| LKD1214 | Smoothened (SMO) | Blocks ciliary translocation | Active against drug-resistant SMO mutants | [4] |
2.3. Infectious Diseases: Antimalarial Activity
The 3-(Piperidin-4-yl)-1H-indole scaffold, an isomer of the title compound, has been explored as a novel chemotype for antimalarial drugs.
-
Structure-Activity Relationship (SAR): A high-throughput screen identified a hit from this class against Plasmodium falciparum.[5] Subsequent optimization revealed that the scaffold is generally intolerant to modifications on the piperidine nitrogen. However, specific substitutions can yield compounds with lead-like properties, demonstrating activity against both drug-sensitive and drug-resistant malarial strains with EC50 values around 3 µM.[5]
2.4. Inflammatory Diseases: NF-κB Pathway Inhibition
A related scaffold, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, has shown significant anti-inflammatory activity. This provides a bioisosteric rationale for exploring the this compound core for similar applications.
-
Mechanism of Action: Lead compounds from the benzimidazole series were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[6] Mechanistic studies revealed that these compounds could restore the phosphorylation level of IκBα and reduce the expression of the p65 subunit of NF-κB, indicating that their anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.[6]
| Compound ID | Assay | IC50 | In Vivo Effect | Reference |
| 6e (benzimidazole analog) | NO Production | 0.86 µM | Potent anti-inflammatory activity | [6] |
| 6e (benzimidazole analog) | TNF-α Production | 1.87 µM | Potent anti-inflammatory activity | [6] |
Key Experimental Protocols
3.1. Protocol 1: General Synthesis of this compound Scaffold
This protocol describes a generalized N-arylation reaction (Buchwald-Hartwig amination) to synthesize the core scaffold.
Materials:
-
Indole
-
1-Boc-4-piperidone
-
Reductive amination reagents (e.g., Sodium triacetoxyborohydride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
TFA or HCl in Dioxane for deprotection
-
Standard workup and purification reagents (Ethyl acetate, brine, Na2SO4, silica gel)
Procedure:
-
Step A: Synthesis of N-Boc-4-amino-piperidine precursor (if not available). This step is often achieved via reductive amination of 1-Boc-4-piperidone.
-
Step B: Buchwald-Hartwig Coupling: a. To an oven-dried flask, add indole (1.0 eq), the Boc-protected 4-aminopiperidine derivative (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq). b. Purge the flask with an inert gas (Argon or Nitrogen). c. Add anhydrous toluene via syringe. d. Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. f. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield Boc-protected this compound.
-
Step C: Deprotection: a. Dissolve the Boc-protected intermediate in a suitable solvent like Dichloromethane (DCM). b. Add an excess of Trifluoroacetic acid (TFA) or a solution of HCl in dioxane. c. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS). d. Concentrate the solvent in vacuo. The resulting salt can be used directly or neutralized with a base (e.g., NaHCO3 solution) and extracted to yield the free base.
Caption: A generalized workflow for the synthesis of the this compound scaffold.
3.2. Protocol 2: In Vitro Anti-inflammatory Activity Assay (NF-κB Inhibition)
This protocol outlines a cell-based assay to evaluate the ability of test compounds to inhibit TNF-α production in macrophages, a key indicator of NF-κB pathway modulation.[6]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTS or MTT)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.1%. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. c. Incubate for 1 hour at 37°C.
-
LPS Stimulation: a. To induce an inflammatory response, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells). b. Incubate the plates for 24 hours.
-
Quantification of TNF-α: a. After incubation, centrifuge the plates and collect the supernatant. b. Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer’s instructions.
-
Cytotoxicity Assay: a. In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations using an MTS or MTT assay to ensure that the observed inhibition of TNF-α is not due to cell death.
-
Data Analysis: a. Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. b. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualized Signaling Pathways
4.1. Hedgehog Pathway Inhibition
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention by SMO inhibitors like the this compound derivative LKD1214.[4]
Caption: Inhibition of the Hedgehog pathway by a this compound derivative targeting SMO.
4.2. NF-κB Pathway Inhibition
This diagram shows the classical NF-κB signaling cascade and the mechanism by which related benzimidazole analogs exert their anti-inflammatory effects, a pathway relevant for exploring indole-based inhibitors.[6]
Caption: Inhibition of the NF-κB pathway by restoring IκBα levels, a target for anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Piperidin-4-yl)-1H-indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound include the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and various N-arylation reactions such as the Buchwald-Hartwig amination and Ullmann condensation. Each method offers distinct advantages and challenges regarding starting material availability, reaction conditions, and scalability.
Q2: I am experiencing low yields in my Fischer indole synthesis of this compound. What are the likely causes?
A2: Low yields in the Fischer indole synthesis are a common issue.[1] Several factors could be contributing to this:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Catalysts that are too strong can cause decomposition of the starting materials or product, while catalysts that are too weak may result in an incomplete reaction.[1]
-
Suboptimal Temperature: High temperatures can lead to the formation of tar and other polymeric byproducts, while low temperatures may result in a slow or incomplete reaction.[1]
-
Unstable Hydrazone Intermediate: The phenylhydrazone formed from phenylhydrazine and N-Boc-4-piperidone may be unstable and decompose before cyclization.
-
Side Reactions: Competing side reactions, such as N-N bond cleavage, can be promoted by certain substituents on the starting materials.[1]
Q3: What are the key considerations for the Leimgruber-Batcho synthesis of N-substituted indoles?
A3: The Leimgruber-Batcho synthesis is a versatile method for preparing indoles.[2][3][4][5] Key considerations include:
-
Enamine Formation: The initial step is the formation of an enamine from an ortho-nitrotoluene derivative and a formamide acetal, like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3] The use of pyrrolidine can accelerate this step.[2]
-
Reductive Cyclization: The second step involves the reductive cyclization of the enamine to the indole. A variety of reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[2][4] The choice of reducing agent can be critical for achieving high yields and may need to be optimized depending on the specific substrate.
Q4: How can I improve the efficiency of the N-arylation of 4-aminopiperidine derivatives?
A4: N-arylation reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful methods for forming the C-N bond between the indole and piperidine rings. To improve efficiency:
-
Ligand Selection (Buchwald-Hartwig): The choice of phosphine ligand is crucial for the palladium-catalyzed Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands often give the best results.
-
Catalyst System (Ullmann): For the copper-catalyzed Ullmann condensation, the choice of copper source (e.g., CuI, Cu2O) and the use of a ligand (e.g., a diamine) can significantly impact the reaction rate and yield.[6]
-
Base and Solvent: The choice of base and solvent are also critical parameters that need to be optimized for each specific reaction.
Q5: What are the best practices for purifying this compound?
A5: Purification of this compound can be challenging due to its basic nature.
-
Column Chromatography: Flash column chromatography on silica gel is a common method. To prevent the product from tailing on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent system.[7] A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Fischer Indole Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Acid Catalyst | Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[8] Polyphosphoric acid (PPA) can also be effective. |
| Suboptimal Reaction Temperature | Start with milder temperatures and gradually increase. High temperatures can lead to tar formation. Consider using microwave irradiation for rapid and uniform heating, which may improve yields and reduce reaction times. |
| Hydrazone Instability | Perform a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation. |
| Side Reactions (e.g., N-N cleavage) | If your starting materials have strong electron-donating groups, consider using a milder Lewis acid catalyst (e.g., ZnCl₂) to disfavor the competing N-N bond cleavage pathway. |
Issue 2: Formation of Tar and Polymeric Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Strongly Acidic Conditions | Use a milder acid catalyst or reduce the concentration of the acid. |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. |
| Air Oxidation | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion | | Product Tailing on Silica Gel | Add a small amount of triethylamine (1-2%) or another amine base to the eluent for column chromatography to suppress the interaction of the basic product with the acidic silica gel.[7] | | Co-elution with Impurities | If impurities have similar polarity to the product, consider using a different stationary phase for chromatography, such as alumina, or explore reverse-phase chromatography. | | Product is an Oil | If the product is an oil and difficult to purify by chromatography, consider converting it to a salt (e.g., hydrochloride salt) which may be a crystalline solid that can be purified by recrystallization. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of N-Boc-1-(Piperidin-4-yl)-1H-indole
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation:
-
To a solution of phenylhydrazine (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
The resulting phenylhydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.
-
-
Indolization:
-
Dissolve the crude phenylhydrazone in a suitable solvent (e.g., acetic acid, toluene, or a higher boiling point solvent).
-
Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) (1.0 - 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
-
Deprotection (if required):
-
Dissolve the N-Boc protected indole in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the final product, which can be further purified if necessary.
-
Data Presentation
Table 1: Comparison of Catalysts for Fischer Indole Synthesis (Illustrative)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | 100 | 6 | Moderate | General Knowledge |
| Polyphosphoric Acid (PPA) | Toluene | 110 | 4 | Good | General Knowledge |
| p-Toluenesulfonic Acid | Ethanol | 80 | 8 | Moderate | General Knowledge |
| BF₃·OEt₂ | Dichloromethane | 40 | 12 | Varies | General Knowledge |
Note: The yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Fischer Indole Synthesis of N-Boc-1-(Piperidin-4-yl)-1H-indole.
Caption: Troubleshooting workflow for low yield in indole synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. journalijar.com [journalijar.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
solubility and stability issues of 1-(Piperidin-4-yl)-1H-indole in common solvents
This technical support center provides guidance on addressing common solubility and stability challenges encountered when working with 1-(Piperidin-4-yl)-1H-indole. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound in common laboratory solvents?
A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its structural components: the indole ring and the piperidine moiety. The indole portion contributes to its hydrophobicity, while the piperidine ring, particularly the secondary amine, provides a site for protonation and potential aqueous solubility at acidic pH.
A structurally related compound, 6-(1-Methylpiperidin-4-yl)-1H-indole, is noted to be soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with limited solubility in water.[1] Similarly, piperidine itself is highly soluble in water and various organic solvents.[2] Therefore, this compound is expected to exhibit good solubility in polar organic solvents such as DMSO, ethanol, and methanol. Its aqueous solubility is likely to be low but may increase in acidic conditions due to the protonation of the piperidine nitrogen.
Q2: I am having trouble dissolving this compound in my desired solvent. What can I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. For non-aqueous systems, polar organic solvents like DMSO or ethanol are good starting points. For aqueous systems, solubility is expected to be pH-dependent.
-
pH Adjustment: For aqueous solutions, acidification of the medium should enhance the solubility of this basic compound. Prepare a stock solution in a minimal amount of organic solvent (e.g., DMSO) and then dilute it into an acidic buffer (e.g., pH 4-6).
-
Gentle Heating: Warming the solution gently can help increase the rate of dissolution. However, be cautious as excessive heat may lead to degradation.
-
Sonication: Using an ultrasonic bath can aid in the dispersion and dissolution of solid particles.
-
Co-solvents: Employing a mixture of solvents, such as a water/ethanol or water/DMSO system, can improve solubility.
Q3: What are the potential stability issues associated with this compound?
A3: The stability of this compound can be influenced by factors such as pH, light, and temperature. The indole ring system can be susceptible to oxidation, while the piperidine moiety can also undergo degradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify potential degradation products and establish the compound's intrinsic stability.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of your compound. This method should be capable of separating the intact drug from any potential degradation products. Regular analysis of samples stored under controlled conditions (e.g., different temperatures and humidity levels) will allow you to determine the shelf-life and appropriate storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Poor solubility or precipitation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Visually inspect your stock and final assay solutions for any signs of precipitation.
-
Determine the kinetic solubility of the compound in the specific assay buffer.
-
Consider preparing a higher concentration stock solution in DMSO and using a smaller volume for dilution into the aqueous assay medium.
-
If precipitation persists, the use of solubilizing excipients may be necessary.
-
Issue 2: Appearance of new peaks in the HPLC chromatogram of a sample over time.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.
-
Review the storage conditions of your samples. Protect from light and store at a lower temperature if necessary.
-
Evaluate the pH of your solution, as this can significantly impact stability.
-
Conduct forced degradation studies to systematically identify the conditions under which the compound is unstable.
-
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., water, phosphate buffer pH 7.4, ethanol).
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV).
-
Analyze the concentration of the dissolved compound using the analytical method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light.
-
At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Phosphate Buffer (pH 5.0) | 25 | 1.5 |
| Phosphate Buffer (pH 7.4) | 25 | 0.2 |
| Ethanol | 25 | > 50 |
| DMSO | 25 | > 100 |
Note: The data in this table are for illustrative purposes only and should be experimentally determined.
Table 2: Example Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 15% | 2 |
| 0.1 M NaOH | 24 hours | 8% | 1 |
| 3% H₂O₂ | 8 hours | 25% | 3 |
| 80°C (solid) | 48 hours | 5% | 1 |
| UV Light (254 nm) | 8 hours | 12% | 2 |
Note: The data in this table are for illustrative purposes only and should be experimentally determined.
Visualizations
Caption: Experimental workflows for solubility and stability testing.
Caption: Troubleshooting logic for inconsistent assay results.
References
Technical Support Center: Crystallization of 1-(Piperidin-4-yl)-1H-indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(Piperidin-4-yl)-1H-indole derivatives.
Troubleshooting Guides
Issue: No Crystals Form Upon Cooling
If your compound fails to crystallize and remains in solution upon cooling, consider the following troubleshooting steps.
Troubleshooting Workflow: No Crystal Formation
Caption: Troubleshooting workflow for when no crystals are forming.
Issue: Oiling Out Instead of Crystallizing
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with piperidine derivatives.[1]
Troubleshooting Workflow: Oiling Out
Caption: Troubleshooting workflow for when the compound oils out.
Issue: Formation of Amorphous Precipitate
An amorphous solid may form instead of a crystalline one, which is often less pure.
Troubleshooting Workflow: Amorphous Precipitate
Caption: Troubleshooting workflow for amorphous precipitate formation.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound derivatives?
A1: The choice of solvent is critical and depends on the specific substituents on your derivative.[1] A good starting point is a solvent system that dissolves the compound to a greater extent at higher temperatures than at lower temperatures.[1] For indole derivatives, a mixture of methanol and water (e.g., 3:2 ratio) has been shown to be effective.[2] For piperidine derivatives, solvents ranging from polar protic (e.g., ethanol) to moderately polar aprotic (e.g., acetonitrile) are often useful.[1] A common strategy is to dissolve the compound in a "good" solvent (e.g., a polar solvent like ethanol or acetone) and then slowly add a "poor" solvent or anti-solvent (e.g., a non-polar solvent like hexane or water) to induce crystallization.[1][3]
Q2: My compound is a salt (e.g., hydrochloride). How does this affect crystallization?
A2: Salt formation is a common occurrence with amine-containing compounds like piperidine derivatives, sometimes happening unintentionally due to exposure to acidic vapors (e.g., HCl).[4] Salt formation significantly alters the polarity and solubility of your compound. You may need to use more polar solvent systems. For instance, amines can be protonated during an acidic extraction with HCl, and this property can be leveraged for purification.[3]
Q3: How pure does my crude product need to be for successful crystallization?
A3: Generally, a higher purity of the starting material leads to better crystallization outcomes. For indole, it has been noted that a purity of over 80% (and preferably above 90%) in the raw material is optimal for achieving high purity and yield in the final crystals.[2] If your compound is still impure, consider chromatographic purification before attempting crystallization.
Q4: What is a good cooling rate, and how can I control it?
A4: A slower cooling rate generally favors the growth of larger, more well-defined crystals and can help prevent oiling out.[1] To achieve slow cooling, you can:
-
Allow the heated solution to cool to room temperature on the benchtop, undisturbed.
-
Place the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool).
-
Transfer the flask to a cold room (e.g., 4°C) after it has reached room temperature.
Q5: What are some techniques to induce crystallization if it doesn't start spontaneously?
A5: If you have a clear, supersaturated solution, you can try the following nucleation techniques:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth. If you don't have a seed crystal, you can sometimes obtain one by dipping a glass rod in the solution, letting the solvent evaporate to leave a thin film of solid, and then re-inserting the rod into the solution.
-
Microseeding: This technique involves crushing existing crystals to create a stock of very fine seeds, which can then be used to inoculate a new solution.[5]
Data Presentation
The following table summarizes common solvent systems used for the crystallization of indole and piperidine derivatives, which can serve as a starting point for optimizing the crystallization of this compound derivatives.
| Solvent System (Good Solvent / Anti-Solvent) | Compound Type Suitability | Typical Temperature Range (°C) | Expected Outcome |
| Methanol / Water | Polar indole derivatives | 0 - 60 | Can yield high purity crystals.[2] |
| Ethanol / Hexane | Compounds with moderate polarity | 25 - 78 | Good for slow evaporation methods. |
| Acetone / Hexane | Less polar compounds | 25 - 56 | Effective for many organic compounds.[3] |
| Ethyl Acetate / Hexane | Broad range of polarities | 25 - 77 | A less common but sometimes effective pair.[3] |
| Acetonitrile | Polar piperidine derivatives | 25 - 82 | Can be a good single-solvent system.[1][6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent that dissolves your this compound derivative sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
-
Solvent System Selection: Identify a "good" solvent that readily dissolves your compound and a "poor" solvent (anti-solvent) in which the compound is insoluble but that is miscible with the "good" solvent.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Crystal Collection and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Experimental Workflow: Two-Solvent Crystallization
Caption: Step-by-step workflow for two-solvent crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 1-(Piperidin-4-yl)-1H-indole Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(Piperidin-4-yl)-1H-indole and its analogs in binding assays. The following information is designed to help optimize experimental conditions, troubleshoot common issues, and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a poor signal-to-noise ratio in my binding assay?
A poor signal-to-noise ratio is often due to either high non-specific binding (NSB) or a low specific binding signal.[1][2] Key factors include suboptimal concentrations of the radioligand or receptor, inappropriate buffer composition, and insufficient washing.[2]
Q2: How can I reduce high non-specific binding (NSB)?
High NSB can mask the specific signal.[2] Here are several strategies to mitigate it:
-
Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd). Higher concentrations can lead to increased binding to non-receptor components.[1][2]
-
Adjust Buffer Composition: Include blocking agents like Bovine Serum Albumin (BSA) to prevent the ligand from adhering to plates and filters. Increasing the salt concentration can also reduce charge-based interactions.[2]
-
Pre-treat Filter Plates: Soaking filter plates in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter material itself.[3]
-
Increase Wash Steps: Perform additional, rapid washes with ice-cold wash buffer to more effectively remove unbound radioligand.[2]
Q3: My specific binding signal is too low. What should I do?
A weak specific signal can be difficult to distinguish from background noise. Consider the following:
-
Verify Receptor Expression: Confirm the expression levels of your target receptor in the cell line or tissue preparation using a validated method like Western blot or qPCR.[1]
-
Check Reagent Quality: Ensure your radioligand and other reagents have not degraded. Use fresh aliquots for each experiment.[2][4]
-
Optimize Assay Conditions: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific ligand-receptor interaction.[1]
-
Increase Receptor Concentration: Titrate the amount of membrane protein used in the assay. A typical range is 10-100 µg per well, but this should be optimized for each receptor and radioligand pair.[2]
Q4: What is the difference between a saturation and a competition binding assay?
-
Saturation Binding Assay: This assay determines the receptor density (Bmax) and the radioligand's affinity (Kd) by incubating the receptor with increasing concentrations of the radioligand.[2]
-
Competition Binding Assay: This assay determines the binding affinity (Ki) of an unlabeled test compound (like this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor. The IC50 value, the concentration of the test compound that inhibits 50% of specific radioligand binding, is determined and used to calculate the Ki.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound binding assays.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high.[1] 2. Insufficient blocking of non-specific sites.[1] 3. Inadequate washing steps.[1] 4. Lipophilicity of the test compound.[1] | 1. Titrate the radioligand to a concentration at or below its Kd.[1] 2. Add a blocking agent to the assay buffer (e.g., 0.1-1% BSA).[1][2] 3. Optimize the number and duration of wash steps with ice-cold buffer.[1] 4. Consider using a different assay format, such as a scintillation proximity assay (SPA).[1] |
| Low Specific Binding Signal | 1. Low receptor expression in the cell line or tissue preparation.[1] 2. Inactive or degraded receptor.[1] 3. Suboptimal assay conditions (e.g., pH, temperature, incubation time).[1] 4. Incorrect concentration of assay components.[1] | 1. Verify receptor expression levels using a validated method (e.g., Western blot, qPCR).[1] 2. Use freshly prepared cell membranes or tissues and handle them on ice.[1] 3. Optimize assay conditions by systematically varying pH, temperature, and incubation time.[1] 4. Double-check the concentrations of all reagents.[1] |
| High Variability Between Replicates | 1. Inconsistent pipetting.[1] 2. Incomplete mixing of reagents.[1] 3. Temperature fluctuations during incubation.[1] 4. Issues with the filtration or detection method.[1] | 1. Use calibrated pipettes and ensure proper pipetting technique.[1] 2. Gently vortex or mix all solutions before and during the assay setup.[1] 3. Use a temperature-controlled incubator or water bath.[1] 4. Ensure the filtration manifold is working correctly and that filter plates are properly sealed. |
Experimental Protocols
Protocol 1: Membrane Preparation from Transfected Cells
This protocol describes the preparation of cell membranes expressing the target G-protein coupled receptor (GPCR).
-
Cell Culture and Harvesting: Culture cells expressing the target receptor to 80-90% confluency. Harvest the cells by scraping them into ice-cold phosphate-buffered saline (PBS).
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cells using a Dounce homogenizer or a similar device.
-
Isolation of Membranes: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL. The protein concentration can be determined using a standard method such as the Bradford assay. Store the membrane preparation in aliquots at -80°C.
Protocol 2: Radioligand Competition Binding Assay
This protocol outlines a competition binding assay to determine the affinity of this compound for the target receptor.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-Specific Binding (NSB): 25 µL of a high concentration of a known unlabeled ligand for the target receptor.
-
Competition: 25 µL of varying concentrations of this compound.
-
-
Addition of Radioligand: Add 25 µL of the radiolabeled ligand at a concentration at or below its Kd.
-
Initiation of Reaction: Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through a PEI-soaked glass fiber filter plate using a vacuum manifold.[3]
-
Washing: Wash each well 3-4 times with ice-cold wash buffer.[1]
-
Scintillation Counting: Allow the filter plate to dry completely, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the specific binding as a function of the concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Competition Binding Assay Workflow
Troubleshooting Logic for Poor Signal-to-Noise
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
purification challenges of 1-(Piperidin-4-yl)-1H-indole and its intermediates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(Piperidin-4-yl)-1H-indole and its common synthetic intermediates. It is intended for researchers, chemists, and professionals in drug development who may encounter challenges in obtaining this compound with high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: I am seeing significant peak tailing during silica gel column chromatography of my final product. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue when purifying compounds containing a basic piperidine moiety on standard silica gel. The free amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-1% triethylamine (TEA) or ammonia solution to the mobile phase (e.g., Dichloromethane/Methanol/TEA 98:2:0.1).[1] This neutralizes the acidic sites on the silica gel, resulting in more symmetrical peaks and improved separation.
Question: After deprotection of tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, my NMR spectrum shows a persistent impurity alongside my product signals. What is it likely to be?
Answer: The most common impurity following the deprotection step is the unreacted, Boc-protected starting material. This indicates an incomplete reaction.
-
Troubleshooting Steps:
-
Confirm Identity: The impurity will have a characteristic singlet at ~1.49 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group.[2]
-
Drive the Reaction to Completion: Ensure you are using a sufficient excess of acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) and an adequate reaction time.[3][4] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Re-purification: If the impurity is already present in the isolated product, re-subjecting the material to the deprotection conditions is often the easiest solution. Alternatively, a careful column chromatography run may separate the product from the more non-polar Boc-protected starting material.
-
Question: My final product, this compound, is an oil or a waxy solid that is difficult to handle and purify by recrystallization. How can I obtain a crystalline solid?
Answer: While the free base can be challenging to crystallize, converting it to a salt is a standard method to induce crystallinity and improve handling characteristics.
-
Solution: Dissolve your purified oil in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise until precipitation is complete. The resulting salt (e.g., hydrochloride or oxalate) is typically a stable, crystalline solid that can be easily filtered, washed with a cold solvent, and dried.
Question: I detect trace amounts of palladium in my final product after a hydrogenation or cross-coupling step. How can I remove it?
Answer: Residual palladium from catalysts like Pd/C is a common issue. Standard filtration may not be sufficient to remove very fine catalyst particles.
-
Solutions:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® (kieselguhr).[2] This helps trap finely dispersed catalyst particles.
-
Activated Charcoal Treatment: Stirring the product solution with a small amount of activated charcoal can help adsorb residual metal impurities. The charcoal is then removed by filtration through Celite®.
-
Metal Scavengers: For very low levels of contamination, commercially available metal scavengers (resins or silica-based) can be used to selectively bind and remove palladium.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key intermediates to purify?
A typical synthetic pathway involves the N-arylation of a protected piperidine derivative with indole, followed by deprotection. The key intermediate requiring careful purification is the N-Boc protected version, tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate.
Q2: What are the primary impurities to expect during the synthesis?
The main impurities depend on the synthetic step but commonly include:
-
Unreacted starting materials (Indole, tert-butyl 4-hydroxypiperidine-1-carboxylate, etc.).
-
Partially reacted intermediates (e.g., unreacted Boc-protected compound after deprotection).
-
By-products from side reactions (e.g., isomers from a Fischer indole synthesis if the indole core is also being constructed).[5][6]
-
Reagents and catalysts (e.g., residual palladium, coupling agents).
Q3: What are the recommended analytical methods for purity assessment?
-
¹H and ¹³C NMR: Essential for structural confirmation and identifying organic impurities.
-
LC-MS: Excellent for checking conversion, identifying by-products, and assessing overall purity.
-
HPLC: Used for quantitative purity analysis, often with UV detection at wavelengths like 214 nm and 254 nm.[2][3]
-
GC-MS: Suitable for analyzing volatile intermediates and by-products.[7]
Experimental Protocols
Protocol 1: Purification of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate by Column Chromatography
This protocol outlines a general procedure for the purification of the key Boc-protected intermediate.
-
Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate container, add silica gel to create a slurry and dry-load it onto the column. This is often more effective than wet-loading for compounds of moderate polarity.
-
Column Setup: Prepare a silica gel column packed with an appropriate non-polar solvent system, such as hexanes or a low-percentage ethyl acetate/hexanes mixture.
-
Elution: Start the elution with a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 4:1 Hexanes:Ethyl Acetate) to elute the product.[3] The exact gradient will depend on the impurity profile observed on TLC.
-
Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with UV light and/or a potassium permanganate stain.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Deprotection of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
This procedure describes the removal of the Boc protecting group to yield the final product.
-
Reaction: Dissolve the Boc-protected intermediate (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of acid. Common choices include:
-
50% Trifluoroacetic acid (TFA) in DCM, stirred at room temperature for 2 hours.[3]
-
4M HCl in 1,4-dioxane, stirred at room temperature until TLC/LC-MS indicates complete consumption of the starting material.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify the aqueous solution by adding a base (e.g., 10% Na₂CO₃ solution or saturated NaHCO₃) until the pH is >9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude free base.
-
Data Presentation
Table 1: Common Impurities and Purification Strategies
| Impurity | Origin | Detection Method | Purification Strategy |
| Indole | Unreacted Starting Material | TLC, LC-MS, ¹H NMR | Column Chromatography |
| tert-Butyl 4-iodopiperidine-1-carboxylate | Unreacted Starting Material[8] | TLC, LC-MS | Column Chromatography |
| tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | Incomplete Deprotection | TLC, LC-MS, ¹H NMR (~1.49 ppm) | Repeat deprotection; Column Chromatography |
| Palladium Species | Catalyst Residue | ICP-MS, AAS | Filtration through Celite®; Charcoal treatment |
| Triethylamine / Diisopropylethylamine | Base from previous step | ¹H NMR | Aqueous work-up with dilute acid wash |
Table 2: Example Conditions for Chromatographic Purification
| Compound | Method | Stationary Phase | Mobile Phase / Eluent | Reference |
| Substituted 3-(piperidin-3-yl)-1H-Indole | Column Chromatography | Silica Gel | CH₂Cl₂/MeOH/TEA (98:2:0.1) | |
| Boc-protected piperidine derivative | Flash Column Chromatography | Silica Gel | EtOAc/Hexanes (Gradient from 9:1 to 4:1) | [3] |
| 1-(Piperidin-4-yl)benzimidazolone derivative | Column Chromatography | Silica Gel | DCM/MeOH (95:5) | [9] |
| Pirlindole (structurally related) | HPLC | Chiralcel OD-R | Acetonitrile/Buffer with modifier |
Visualizations
Caption: Synthetic workflow for this compound highlighting purification stages.
Caption: Troubleshooting flowchart for common purification issues encountered with the target compound.
References
- 1. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(1H-Indol-3-yl)piperidine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 1-(Piperidin-4-yl)-1H-indole Scaffolds in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of small molecules based on the 1-(Piperidin-4-yl)-1H-indole scaffold during experiments in cellular models.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Readouts
Unexpected cellular responses or high variability in experimental results may indicate off-target effects of the compound. The following table summarizes key quantitative data and mitigation strategies.
Table 1: Troubleshooting Unexpected Phenotypes
| Potential Cause | Key Quantitative Metric | Experimental Approach | Mitigation Strategy | Expected Outcome |
| Non-Specific Binding | High background signal in binding assays | Titration of blocking agents (e.g., BSA) and detergents (e.g., Tween-20) in biochemical assays.[1][2][3] | Optimize assay buffer with 0.1-1% BSA and/or 0.01-0.05% Tween-20.[2] | Reduced background signal and improved signal-to-noise ratio. |
| Off-Target Kinase Inhibition | Inhibition of multiple kinases in a kinome scan. | Perform a broad-panel kinase screen (e.g., KinomeScan™) at a relevant concentration (e.g., 1-10 µM).[4][5] | Modify the chemical structure to improve selectivity; use a lower, more specific concentration. | Identification of specific off-target kinases and guidance for medicinal chemistry efforts. |
| Cytotoxicity | IC50 value for cell viability is close to the on-target EC50. | Conduct a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) over a wide concentration range (e.g., 1 nM to 100 µM).[6][7] | Use the compound at concentrations well below its cytotoxic threshold. | Clear separation of on-target pharmacological effects from non-specific toxicity. |
| Incorrect Target Engagement | No change in the phosphorylation of a known downstream substrate. | Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.[4][8] | Confirm target expression in the cellular model; use an alternative cell line with higher target expression. | Direct evidence of target engagement in intact cells. |
Experimental Workflow for Identifying and Mitigating Off-Target Effects
The following diagram outlines a systematic approach to characterizing and minimizing off-target effects of a novel compound based on the this compound scaffold.
Caption: A stepwise workflow for identifying and mitigating off-target effects.
Experimental Protocols
Protocol 1: Kinase Profiling using a Luminescence-Based Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative against a panel of kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test compound (this compound derivative)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical concentration range is from 1 nM to 100 µM.[6]
-
Enzyme and Substrate Preparation: Dilute the recombinant kinases and their respective substrates to the desired concentrations in the kinase assay buffer.
-
Assay Plate Setup: Add the test compound dilutions, kinase, and substrate to the wells of a 96-well plate. Include controls for no inhibitor (vehicle only) and no enzyme (background).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Protocol 2: CRISPR-Cas9 Mediated Target Validation
This protocol describes a general workflow for using CRISPR-Cas9 to validate the on-target effects of a this compound derivative.[9][10][11][12]
Materials:
-
Cas9-expressing cell line
-
sgRNAs targeting the gene of interest
-
Lentiviral or lipofection-based delivery system
-
Test compound
-
Reagents for the relevant phenotypic assay
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two different sgRNAs targeting the gene of interest into a suitable vector.
-
Cell Transduction/Transfection: Deliver the sgRNA constructs into the Cas9-expressing cell line using lentivirus or lipofection.
-
Selection and Validation of Knockout Cells: Select for successfully transduced/transfected cells and validate the knockout of the target gene by Western blot or sequencing.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with the test compound at various concentrations.
-
Data Analysis: Compare the phenotypic response to the compound in the wild-type versus the knockout cells. If the compound's effect is on-target, the knockout cells should phenocopy the effect of the compound, and the compound should have a significantly reduced or no effect in the knockout cells.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows a potent effect in a biochemical assay but a much weaker effect in a cell-based assay. What could be the reason?
A1: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration available to interact with the target.[2]
Q2: How can I distinguish between on-target and off-target-induced cytotoxicity?
A2: To differentiate between on-target and off-target cytotoxicity, you can perform the following experiments:
-
CRISPR-Cas9 Knockout: As detailed in the protocol above, if the cytotoxicity is on-target, knocking out the target gene should confer resistance to the compound.[13]
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein recapitulates the cytotoxic phenotype, it is more likely to be an on-target effect.
-
Dose-Response Comparison: Compare the dose-response curves for target inhibition and cytotoxicity. A large window between the IC50 for target inhibition and the IC50 for cytotoxicity suggests the latter may be due to off-target effects at higher concentrations.
Q3: What are some general strategies to reduce non-specific binding in my cellular assays?
A3: To minimize non-specific binding, consider the following:[1][2][3]
-
Optimize Buffer Composition: Adjust the pH and ionic strength of your buffers. Increasing the salt concentration can reduce electrostatic interactions.[1][2]
-
Use Blocking Agents: Add bovine serum albumin (BSA) to your buffers to block non-specific binding sites on plasticware and other surfaces.[1][2]
-
Include Detergents: Low concentrations of non-ionic detergents like Tween-20 can help to disrupt hydrophobic interactions that lead to non-specific binding.[1][3]
-
Titrate Compound Concentration: Use the lowest effective concentration of your compound to minimize the chances of off-target binding.[2]
Decision Tree for Troubleshooting Off-Target Effects
This diagram provides a logical flow for troubleshooting when off-target effects are suspected.
Caption: A decision tree for troubleshooting suspected off-target effects.
Hypothetical Signaling Pathway
The this compound scaffold is present in molecules targeting a variety of proteins. The following diagram illustrates a hypothetical signaling pathway where a compound with this scaffold ("Compound X") is designed to inhibit a specific kinase (Target Kinase), but may have off-target effects on other kinases or receptors.
Caption: A diagram of on-target vs. potential off-target signaling pathways.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. selectscience.net [selectscience.net]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 12. biocompare.com [biocompare.com]
- 13. youtube.com [youtube.com]
degradation pathways of 1-(Piperidin-4-yl)-1H-indole under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 1-(Piperidin-4-yl)-1H-indole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred based on the chemistry of the indole and piperidine functional groups. Forced degradation studies are crucial for elucidating the specific pathways for this molecule.[1][2] Likely degradation pathways include:
-
Oxidation: The indole ring and the tertiary amine of the piperidine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, and potentially ring-opened products.[3] Oxidizing agents like hydrogen peroxide (H₂O₂) or even atmospheric oxygen can initiate these processes.
-
Hydrolysis: Under acidic or basic conditions, the molecule could potentially undergo hydrolysis, although the core indole and piperidine rings are generally stable to hydrolysis. Degradation is more likely to be initiated by protonation or deprotonation, which can catalyze other reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often through radical mechanisms.[1][4]
-
Thermal Degradation: At elevated temperatures, complex degradation reactions can occur, potentially leading to the cleavage of the piperidine-indole bond or other rearrangements.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][5][6] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5][6] Recommended conditions are:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[7]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Solid drug substance at 60°C for 48 hours.[7]
-
Photolytic Degradation: Solution exposed to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light, as per ICH Q1B guidelines.[1][4]
Q3: How can I analyze the degradation products of this compound?
A3: A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, is recommended.[8][9] For structural elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[10][11] The method should be able to separate the parent compound from all significant degradation products.
Q4: What are some common issues encountered during the analysis of this compound and its degradants?
A4: Common issues include the appearance of unexpected peaks, poor peak shape, and shifts in retention times. These can be caused by on-column degradation, oxidation of the sample in the vial, or interactions with the stationary phase.[7] Using a fresh sample and ensuring the mobile phase is appropriately buffered can help mitigate these issues.
Troubleshooting Guides
Issue 1: Unexpected Peaks or Poor Peak Shape in HPLC Analysis
-
Symptom: Observation of extra peaks, peak tailing, or peak fronting in the chromatogram.
-
Possible Causes:
-
On-column degradation: The analyte may be unstable on the selected stationary phase.
-
Sample oxidation: The compound may be oxidizing in the sample vial or during the analytical run.
-
Mobile phase incompatibility: The pH or composition of the mobile phase may not be optimal.
-
-
Troubleshooting Steps:
-
Inject a freshly prepared standard to rule out sample degradation over time.
-
If the issue persists, consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
Adjust the mobile phase pH to improve peak shape. For a basic compound like this compound, a mobile phase with a slightly acidic pH may be beneficial.
-
Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the sample solvent if oxidation is suspected.
-
Issue 2: Inconsistent Degradation Levels in Forced Degradation Studies
-
Symptom: Wide variability in the percentage of degradation observed under the same stress conditions across different experiments.
-
Possible Causes:
-
Inconsistent temperature control: Small variations in temperature can significantly affect the rate of degradation.
-
Inaccurate reagent concentrations: Errors in preparing the acidic, basic, or oxidative stress solutions.
-
Variable light exposure: Inconsistent positioning of samples in the photostability chamber.
-
-
Troubleshooting Steps:
-
Ensure precise temperature control using a calibrated oven or water bath.
-
Carefully prepare and verify the concentration of all stress reagents.
-
Use a validated photostability chamber and ensure consistent sample placement.
-
Include a control sample (unstressed) in every experiment to serve as a baseline.
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 hours | 60°C | 12.5 | 2 | 4.8 min |
| 0.1 M NaOH | 24 hours | 60°C | 8.2 | 1 | 5.1 min |
| 3% H₂O₂ | 24 hours | Room Temp | 18.9 | 3 | 3.7 min |
| Thermal (Solid) | 48 hours | 60°C | 5.1 | 1 | 6.2 min |
| Photolytic | 24 hours | ICH Q1B | 15.3 | 2 | 4.2 min |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[7]
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[7]
-
Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent degradation results.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. q1scientific.com [q1scientific.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Stability indicating assay | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1-(Piperidin-4-yl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental enhancement of the bioavailability of 1-(Piperidin-4-yl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the suspected low oral bioavailability of this compound?
A1: While specific data for this compound is proprietary, small molecules with similar indole and piperidine scaffolds often exhibit poor oral bioavailability due to one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecule may struggle to pass through the intestinal epithelial barrier to enter the bloodstream.
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[1][2][3]
-
Efflux by Transporters: Proteins like P-glycoprotein (P-gp) can actively transport the compound back into the intestinal lumen, limiting its net absorption.
Q2: What initial in vitro assays are recommended to diagnose the cause of poor bioavailability?
A2: A systematic approach starting with in vitro assays is crucial. We recommend the following initial screens:
-
Solubility Assessment: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
In Vitro Permeability Assay: The Caco-2 permeability assay is the industry standard to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters.[4][5][6]
-
In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes and S9 fractions to estimate its intrinsic clearance and susceptibility to first-pass metabolism.
Q3: What are the main strategies to enhance the oral bioavailability of this compound?
A3: Several strategies can be employed, broadly categorized as follows:
-
Formulation Approaches: These aim to improve the dissolution rate and apparent solubility.[7] Examples include particle size reduction (micronization, nanosuspension), solid dispersions, and lipid-based formulations (e.g., SEDDS).[8][9][10][11][12][13]
-
Chemical Modification (Prodrugs): This involves modifying the molecule's structure to improve its physicochemical properties (e.g., solubility, permeability). The modification is designed to be cleaved in vivo to release the active parent drug.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Inconsistent or low exposure in preclinical animal studies.
-
Precipitation of the compound in aqueous buffers during in vitro assays.
-
Equilibrium solubility below 10 µg/mL in simulated GI fluids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[13] | Simple, widely applicable. | Can lead to particle aggregation. |
| Amorphous Solid Dispersion (ASD) | Dispersing the drug in an amorphous state within a polymer matrix to increase apparent solubility and dissolution rate.[19] | Significant solubility enhancement. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid vehicle, which forms an emulsion in the GI tract.[20] | Can enhance both solubility and permeability. | Potential for GI side effects; complex formulation. |
| Prodrugs | Chemical modification to attach a hydrophilic promoiety.[17] | Can dramatically increase solubility. | Requires careful design to ensure efficient in vivo cleavage. |
Issue 2: Poor Intestinal Permeability
Symptoms:
-
Low apparent permeability coefficient (Papp < 1 x 10⁻⁶ cm/s) in the apical to basolateral (A-B) direction of a Caco-2 assay.
-
High efflux ratio (>2) in a bidirectional Caco-2 assay, suggesting the compound is a substrate for efflux transporters like P-gp.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor intestinal permeability.
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low metabolic stability in in vitro liver microsome or S9 fraction assays (high intrinsic clearance).
-
Significantly higher exposure after intravenous (IV) administration compared to oral (PO) administration in animal models, resulting in low absolute bioavailability (F% << 50%).[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Experimental Protocols
Caco-2 Permeability Assay Protocol
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment (Bidirectional):
-
The compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
A-to-B Transport: The compound is added to the apical side, and samples are taken from the basolateral side over a time course (e.g., 30, 60, 90, 120 minutes).
-
B-to-A Transport: The compound is added to the basolateral side, and samples are taken from the apical side at the same time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
-
Data Presentation: Caco-2 Permeability Classification
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2 | Low permeability, active efflux |
| 1 - 10 | Moderate | < 2 | Moderate passive permeability |
| > 10 | High | - | High passive permeability |
In Vivo Pharmacokinetic Study Protocol in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a formulation of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Oral (PO) Group: Administer the formulated compound via oral gavage.
-
Intravenous (IV) Group: Administer a solubilized form of the compound via tail vein injection.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[21]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Data Presentation: Hypothetical Pharmacokinetic Data
| Formulation | Route | Dose (mg/kg) | AUC₀₋inf (ng*h/mL) | Cmax (ng/mL) | Tmax (h) | F (%) |
| Solution | IV | 1 | 2500 | - | - | 100 |
| Suspension | PO | 10 | 1250 | 200 | 2.0 | 5 |
| Nanosuspension | PO | 10 | 6250 | 850 | 1.0 | 25 |
| ASD Formulation | PO | 10 | 11250 | 1500 | 1.0 | 45 |
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. researchgate.net [researchgate.net]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. contractpharma.com [contractpharma.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanoscience.com [nanoscience.com]
- 12. jocpr.com [jocpr.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. currentseparations.com [currentseparations.com]
addressing poor reproducibility in 1-(Piperidin-4-yl)-1H-indole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in experiments involving 1-(Piperidin-4-yl)-1H-indole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Poor reproducibility in the synthesis and handling of this compound can often be traced to specific experimental variables. The following guides address common issues encountered during its preparation and use.
Issue 1: Low or Inconsistent Yields in N-Alkylation Synthesis
The N-alkylation of indole with a piperidine derivative is a common synthetic route. However, yields can be highly variable.
Possible Causes and Solutions:
-
Incomplete Deprotonation of Indole: The reaction requires the formation of the indolide anion, which is a strong nucleophile.
-
Solution: Ensure the use of a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is a common choice, but other bases like potassium hydroxide (KOH) or cesium carbonate (Cs2CO3) can also be effective. The choice of base can significantly impact the yield.
-
-
Suboptimal Reaction Temperature: Temperature can influence the rate of both the desired N-alkylation and potential side reactions.
-
Solution: Higher temperatures often favor the thermodynamically more stable N-alkylated product. However, excessively high temperatures can lead to degradation. It is recommended to start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.
-
-
Poor Quality of Reagents and Solvents: Moisture and other impurities can quench the strong base and interfere with the reaction.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., DMF, THF). Ensure the purity of the indole and the piperidine electrophile.
-
-
Steric Hindrance: Bulky substituents on either the indole or the piperidine ring can slow down the reaction.
-
Solution: While the parent this compound is not sterically hindered, derivatives might be. If steric hindrance is a factor, prolonged reaction times or higher temperatures may be necessary.
-
Issue 2: Formation of C3-Alkylated Isomer
A common side product in the N-alkylation of indoles is the C3-alkylated isomer, which can be difficult to separate from the desired product.
Possible Causes and Solutions:
-
Reaction Conditions Favoring C3-Alkylation: The indolide anion is an ambident nucleophile, with reactivity at both the nitrogen and the C3 position.
-
Solution: The choice of solvent and counter-ion can influence the regioselectivity. Polar aprotic solvents like DMF generally favor N-alkylation. Increasing the proportion of DMF in a THF/DMF solvent mixture has been shown to enhance N-alkylation.[1] Higher reaction temperatures also tend to favor the N-alkylated product.[1]
-
-
Nature of the Electrophile: The reactivity of the piperidine electrophile can play a role.
-
Solution: Using a piperidine with a good leaving group (e.g., iodide or bromide) is standard. The use of a protecting group on the piperidine nitrogen (e.g., Boc) is crucial to prevent side reactions.
-
Issue 3: Difficulties in Product Purification
The purification of this compound by column chromatography can be challenging due to its polarity and potential for tailing on silica gel.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: Standard silica gel is acidic and can interact strongly with the basic piperidine nitrogen, leading to poor separation.
-
Solution: Consider using neutral or basic alumina as the stationary phase. Alternatively, silica gel can be treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to reduce tailing.
-
-
Incorrect Eluent System: A poorly chosen solvent system will not provide adequate separation.
-
Solution: A gradient elution is often necessary. A common starting point for N-alkylated indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For more polar compounds, a system like dichloromethane/methanol may be more effective. Adding a small percentage of triethylamine or ammonia to the eluent system can significantly improve the chromatography of basic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended synthetic routes for this compound?
A1: The two primary and most reliable synthetic routes are:
-
N-Alkylation of Indole: This involves the reaction of the indole anion (formed with a strong base like NaH) with a suitable N-protected 4-halopiperidine (e.g., 1-Boc-4-chloropiperidine), followed by deprotection.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of indole with an N-protected 4-aminopiperidine derivative. This method can offer good yields and functional group tolerance.[1]
Q2: How can I minimize the formation of the C3-alkylated isomer during N-alkylation?
A2: To favor N-alkylation over C3-alkylation, consider the following:
-
Use a polar aprotic solvent like DMF.
-
Increase the reaction temperature.
-
If possible, use an indole derivative with a substituent at the C3 position to physically block C3-alkylation.
Q3: What is a reliable method for monitoring the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The product, being more polar than indole, will have a lower Rf value. For more precise monitoring, especially for identifying side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: What are the optimal conditions for removing the Boc protecting group from the piperidine nitrogen?
A4: The Boc (tert-butyloxycarbonyl) group can be efficiently removed under acidic conditions. A common and effective method is to treat the Boc-protected compound with a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, or with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Q5: Are there any known biological signaling pathways involving this compound?
A5: Yes, derivatives of this compound have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[2][3] This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. These compounds often act by inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway.[2][3][4][5][6]
Data Presentation
The following tables summarize quantitative data for key experimental parameters.
Table 1: Comparison of Bases for N-Alkylation of Indole with Alkyl Halides
| Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of N-alkylated product (%) | Reference |
| NaH (1.1) | DMF | 25 | 12 | ~90 | General knowledge |
| KOH (2.0) | DMSO | 80 | 6 | Variable, often lower than NaH | General knowledge |
| Cs2CO3 (1.5) | DMF | 100 | 12 | Good, can be comparable to NaH | General knowledge |
| K2CO3 (2.0) | Acetonitrile | Reflux | 24 | Moderate | [7] |
| DABCO (0.1) | Neat | 90 | 5 | >95 (for methylation) | [8] |
Table 2: Common Solvent Systems for Purification of Indole Derivatives by Column Chromatography
| Stationary Phase | Eluent System | Compound Polarity | Notes |
| Silica Gel | Hexanes/Ethyl Acetate (gradient) | Low to Medium | Standard choice for many indole derivatives. |
| Silica Gel | Dichloromethane/Methanol (gradient) | Medium to High | Effective for more polar indole compounds. |
| Silica Gel with 1% Triethylamine | Hexanes/Ethyl Acetate (gradient) | Basic compounds | The amine additive neutralizes acidic sites on silica, preventing tailing. |
| Neutral Alumina | Hexanes/Ethyl Acetate (gradient) | Acid-sensitive compounds | A good alternative to silica gel for sensitive molecules. |
| C18-Reversed Phase | Water/Acetonitrile or Water/Methanol (gradient) | Highly Polar | Suitable for very polar or water-soluble indole derivatives. |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-indole (N-Alkylation Method)
This protocol is a representative procedure for the N-alkylation of indole.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Boc-4-chloropiperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 1-Boc-4-chloropiperidine (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: Boc Deprotection of 1-(1-Boc-piperidin-4-yl)-1H-indole
Materials:
-
1-(1-Boc-piperidin-4-yl)-1H-indole
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane
Procedure:
-
Dissolve 1-(1-Boc-piperidin-4-yl)-1H-indole (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with saturated aqueous NaHCO3 solution until the pH is > 8.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of the Hedgehog signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Therapeutic Target of 1-(Piperidin-4-yl)-1H-indole Derivatives in Hedgehog Signaling Pathway Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(Piperidin-4-yl)-1H-indole scaffold has emerged as a versatile backbone in the development of novel therapeutic agents. This guide focuses on the validation of its derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and a key driver in various cancers when aberrantly activated. The primary therapeutic target within this pathway for these indole derivatives is the Smoothened (SMO) receptor, a G protein-coupled receptor essential for signal transduction.
This guide provides a comparative analysis of a novel this compound derivative, LKD1214, against the established FDA-approved SMO inhibitor, Vismodegib. We present key performance data, detailed experimental protocols for target validation, and visual diagrams of the signaling pathway and experimental workflows to support further research and development in this area.
Data Presentation: Comparative Efficacy of SMO Inhibitors
The following table summarizes the in vitro efficacy of LKD1214 and Vismodegib in inhibiting the Hedgehog signaling pathway. The data is derived from a Gli1 mRNA expression assay in NIH3T3 cells, a standard method to quantify the downstream effects of SMO inhibition.
| Compound | Therapeutic Target | Assay Type | Cell Line | IC50 (Wild-Type SMO) | IC50 (SMO D477H Mutant) |
| LKD1214 | Smoothened (SMO) | Gli1 mRNA level inhibition | NIH3T3 | ~10 nM | ~10 nM |
| Vismodegib | Smoothened (SMO) | Cell-free Hedgehog pathway assay | - | 3 nM | Resistant |
Note: The IC50 value for LKD1214 is approximated from graphical data indicating comparable potency to Vismodegib in wild-type cells and retained potency against the Vismodegib-resistant D477H mutant. The resistance of the D477H mutant to Vismodegib is well-documented.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of therapeutic targets. Below are protocols for a competitive binding assay to determine affinity for the SMO receptor and a functional assay to measure the inhibition of the Hedgehog signaling pathway.
1. Competitive Radioligand Binding Assay for Smoothened (SMO) Receptor
This assay directly measures the binding affinity of a test compound to the SMO receptor by competing with a radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing human SMO receptor (HEK-hSMO).
-
Lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Binding buffer (e.g., 50 mM HEPES, 3 mM MgCl₂, 1 mM CaCl₂).
-
Radioligand: [³H]-MRT-92 (a potent SMO antagonist).
-
Unlabeled test compound (e.g., LKD1214) and reference compound (e.g., Vismodegib).
-
Non-specific binding control (a high concentration of an unlabeled SMO antagonist).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK-hSMO cells.
-
Homogenize cells in cold lysis buffer.
-
Centrifuge the lysate to pellet cell membranes.
-
Wash and resuspend the membrane pellet in binding buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of [³H]-MRT-92 with increasing concentrations of the unlabeled test compound and a constant amount of cell membrane preparation.
-
Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
2. GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This cell-based assay measures the transcriptional activity of GLI, a downstream effector of SMO,
A Comparative Preclinical Guide to 1-(Piperidin-4-yl)-1H-indole and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1-(Piperidin-4-yl)-1H-indole scaffold is a significant structural motif in medicinal chemistry, serving as a versatile template for the design of therapeutic agents across various disease areas. This guide provides a comparative analysis of preclinical data for compounds based on this and structurally similar scaffolds, with a focus on their anti-inflammatory properties. Due to the limited publicly available data on the specific parent compound, this guide will draw comparisons from well-characterized bioisosteric analogs, particularly 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, to elucidate key structure-activity relationships (SAR).
Comparative Analysis of Anti-Inflammatory Activity
Recent drug discovery efforts have identified derivatives of piperidinyl-heterocycles as potent inhibitors of pro-inflammatory mediators. A notable study by Li et al. (2015) provides a strong framework for comparing the anti-inflammatory effects of these compounds. Their work on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, a close bioisostere of the this compound scaffold, offers valuable insights into the SAR of this compound class.
The primary mechanism of action investigated is the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These are key mediators in the inflammatory cascade.
Table 1: In Vitro Anti-Inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
| Compound ID | R-group (Substitution on Piperidine Nitrogen) | NO Production IC50 (μM)[1] | TNF-α Production IC50 (μM)[1] |
| 5 | -H | > 10 | > 10 |
| 6a | -CH2CH2Ph | 2.89 | 4.51 |
| 6b | -CH2(4-F-Ph) | 3.11 | 5.12 |
| 6c | -CH2(4-Cl-Ph) | 2.17 | 3.86 |
| 6d | -CH2(4-Br-Ph) | 1.52 | 2.93 |
| 6e | -CH2(4-CF3-Ph) | 0.86 | 1.87 |
| 6f | -CH2(4-Me-Ph) | 4.21 | 6.33 |
| 6g | -CH2(4-OMe-Ph) | 5.34 | 7.82 |
| Ibuprofen | - | 15.32 | - |
Data sourced from Li et al., 2015.[1]
The data clearly indicates that substitution on the piperidine nitrogen is crucial for anti-inflammatory activity. The unsubstituted compound 5 is inactive, while the introduction of various benzyl and phenethyl groups in compounds 6a-g confers potent inhibitory activity. Notably, compound 6e , with a 4-(trifluoromethyl)benzyl substituent, demonstrated the most potent inhibition of both NO and TNF-α production, significantly surpassing the activity of the reference drug, ibuprofen.[1]
In Vivo Efficacy
The most promising compound from the in vitro screening, 6e , was further evaluated in a murine model of acute inflammation.
Table 2: In Vivo Anti-inflammatory Activity in Xylene-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%)[1] |
| Control | - | - |
| Compound 6e | 50 | 55.3 |
| Ibuprofen | 50 | 42.1 |
Data sourced from Li et al., 2015.[1]
In this model, compound 6e exhibited superior in vivo anti-inflammatory activity compared to ibuprofen at the same dose, further validating the therapeutic potential of this scaffold.[1]
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of these compounds are attributed to their modulation of the NF-κB signaling pathway, a critical pathway in the production of inflammatory cytokines.
Caption: NF-κB signaling pathway inhibition.
The preclinical evaluation of these compounds typically follows a standardized workflow to identify and validate lead candidates.
Caption: Preclinical workflow for anti-inflammatory agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vitro Anti-Inflammatory Assay
-
Cell Line: RAW 264.7 macrophage cells.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
-
NO Production Measurement: The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis.
In Vivo Xylene-Induced Ear Edema Model
-
Animal Model: Male Kunming mice (18-22 g).
-
Protocol:
-
Animals are randomly divided into control, positive control (ibuprofen), and test compound groups.
-
Test compounds or vehicle are administered orally.
-
After 30 minutes, 30 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control.
-
One hour after xylene application, mice are euthanized, and both ears are removed.
-
Circular sections are cut from the ears using a cork borer (7 mm diameter) and weighed.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: [(C-T)/C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.
Western Blot Analysis
-
Objective: To determine the effect of the compounds on the phosphorylation of IκBα and the expression of NF-κB p65.
-
Protocol:
-
RAW 264.7 cells are treated with the test compound and/or LPS as described in the in vitro assay.
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
This guide consolidates preclinical data on the this compound scaffold and its analogs, providing a foundation for further research and development in the field of anti-inflammatory therapeutics. The presented data highlights critical structure-activity relationships and offers robust protocols for experimental validation.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of 1-(Piperidin-4-yl)-1H-indole and a selection of atypical antipsychotic drugs. Due to the limited availability of public data on the specific binding affinities of this compound at key CNS receptors, this guide focuses on presenting a detailed comparison of well-characterized alternative compounds: Risperidone, Olanzapine, Quetiapine, Ziprasidone, and Aripiprazole. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel CNS therapeutics by providing a cross-reactivity context for compounds with similar structural motifs.
Introduction
This guide summarizes the binding affinities of several widely prescribed atypical antipsychotics, which share some structural similarities with the piperidinyl-indole core, at a range of G-protein coupled receptors (GPCRs). This comparative data can inform lead optimization efforts and aid in the interpretation of preclinical findings for new chemical entities.
Comparative Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of selected atypical antipsychotic drugs for a panel of human serotonin, dopamine, and adrenergic receptors. Lower Ki values indicate higher binding affinity.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | Risperidone | Olanzapine | Quetiapine | Ziprasidone | Aripiprazole |
| 5-HT1A | - | Low Affinity | 390 | Potent Interaction | 1.7[1] |
| 5-HT2A | 0.16[2] | High Affinity[3] | 640 | High Affinity | 3.4[1] |
| 5-HT2C | - | High Affinity[3] | 1840 | Potent Interaction | 15[1] |
| 5-HT7 | - | - | - | - | 39[1] |
Data not available is indicated by "-". "Low Affinity" and "High Affinity" are used when specific Ki values were not found in the search results, but the source indicates a qualitative affinity.
Table 2: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | Risperidone | Olanzapine | Quetiapine | Ziprasidone | Aripiprazole |
| D1 | - | High Affinity[3] | 990 | - | 1000 - 1830[4] |
| D2 | 3.13[2] | High Affinity[3] | 380 | High Affinity | 0.34 - 2.8[4] |
| D3 | - | - | - | - | 0.8 - 4.1[4] |
| D4 | - | High Affinity[3] | 2020 | - | 44 - 130[4] |
Data not available is indicated by "-". "High Affinity" is used when specific Ki values were not found in the search results, but the source indicates a qualitative affinity.
Table 3: Adrenergic and Histamine Receptor Binding Affinities (Ki, nM)
| Receptor | Risperidone | Olanzapine | Quetiapine | Ziprasidone | Aripiprazole |
| α1-Adrenergic | 0.8[2] | High Affinity[3] | - | Low Affinity | 57[1] |
| α2-Adrenergic | 7.54[2] | Lower Affinity[3] | Very Low Affinity | - | - |
| H1 (Histamine) | 2.23[2] | High Affinity[3] | - | Low Affinity | 61[1] |
Data not available is indicated by "-". "High/Lower/Low/Very Low Affinity" are used when specific Ki values were not found in the search results, but the source indicates a qualitative affinity.
Experimental Protocols
The binding affinity data presented in this guide are typically generated using in vitro radioligand binding assays. Functional activity, which determines whether a compound acts as an agonist, antagonist, or inverse agonist, is often assessed using cellular assays that measure second messenger signaling, such as cyclic adenosine monophosphate (cAMP) modulation.
Radioligand Binding Assay
This method quantifies the affinity of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing that receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Typical Protocol:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as percent inhibition of radioligand binding versus the concentration of the test compound. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.[4]
References
- 1. droracle.ai [droracle.ai]
- 2. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
head-to-head comparison of 1-(Piperidin-4-yl)-1H-indole with standard-of-care drugs
The 1-(Piperidin-4-yl)-1H-indole chemical scaffold is emerging as a versatile foundation for a new generation of therapeutic agents, demonstrating potential across a spectrum of diseases including cancer, inflammatory conditions, and metabolic disorders. This guide provides a head-to-head comparison of a prominent derivative from this class, the Hedgehog signaling inhibitor LKD1214, with the established standard-of-care drug, vismodegib. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative efficacy, mechanism of action, and experimental data.
Introduction to a Novel Hedgehog Pathway Inhibitor
LKD1214 is a novel indole derivative that has shown promise in overcoming resistance to current therapies targeting the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB).[1] Vismodegib, a first-in-class Hh pathway inhibitor, is the current standard-of-care for these malignancies. However, the development of drug resistance remains a significant clinical challenge.[1]
Comparative Efficacy and Mechanism of Action
LKD1214 exhibits comparable potency to vismodegib in suppressing the activation of the Hh pathway.[1] Both drugs target the Smoothened (SMO) receptor, a key component of the Hh signaling cascade. However, a crucial distinction lies in their interaction with SMO. LKD1214 has a distinctive binding interface with SMO, which allows it to maintain inhibitory activity against the SmoD477H mutant, a mutation known to confer resistance to vismodegib.[1]
Table 1: Comparative Profile of LKD1214 and Vismodegib
| Feature | LKD1214 | Vismodegib (Standard-of-Care) |
| Target | Smoothened (SMO) Receptor | Smoothened (SMO) Receptor |
| Mechanism of Action | Represses SMO activity by blocking its ciliary translocation.[1] | Inhibits the Hedgehog signaling pathway by binding to and inhibiting the Smoothened protein. |
| Potency | Comparable to vismodegib in suppressing Hh pathway activation.[1] | Established clinical efficacy in Hh-dependent cancers. |
| Resistance Profile | Maintains inhibitory activity against the vismodegib-resistant SmoD477H mutant.[1] | Susceptible to resistance, notably through mutations like D477H in the SMO receptor.[1] |
| In Vivo Activity | Inhibits tumor growth in a mouse model of medulloblastoma.[1] | Approved for the treatment of metastatic basal cell carcinoma, and locally advanced basal cell carcinoma that has recurred following surgery or who are not candidates for surgery, and who are not candidates for radiation. |
Signaling Pathway and Experimental Workflow
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation in adults can lead to cancer. The diagram below illustrates the canonical Hh pathway and the points of intervention for LKD1214 and vismodegib.
Caption: The Hedgehog signaling pathway and points of inhibition by LKD1214 and Vismodegib.
The experimental workflow for evaluating the efficacy of LKD1214 against vismodegib-resistant cancers is a multi-step process.
Caption: Experimental workflow for testing LKD1214's efficacy against drug resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Hedgehog Pathway Activation Assay:
-
Cell Lines: NIH/3T3 cells stably expressing a Gli-luciferase reporter.
-
Treatment: Cells are treated with varying concentrations of LKD1214 or vismodegib in the presence of a SMO agonist.
-
Measurement: Luciferase activity is measured as a readout of Hh pathway activation.
In Vivo Tumor Growth Study:
-
Animal Model: Ptch1+/- mice, which spontaneously develop medulloblastoma.
-
Treatment: Once tumors are established, mice are treated with LKD1214 or a vehicle control.
-
Measurement: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[1]
The Broader Potential of the this compound Scaffold
Beyond oncology, derivatives of the this compound scaffold have shown promise in other therapeutic areas. For instance, compounds based on this structure have been investigated as:
-
NLRP3 Inflammasome Inhibitors: For the treatment of inflammatory diseases.[2][3]
-
Farnesoid X Receptor (FXR) Agonists: For managing dyslipidemia.[4]
-
Antimalarial Agents: Showing activity against Plasmodium falciparum.[5]
-
Anti-inflammatory Agents: By inhibiting NO and TNF-α production.[6]
This versatility highlights the potential of the this compound scaffold as a privileged structure in medicinal chemistry, capable of yielding potent and selective modulators of various biological targets. Further research into this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(Piperidin-4-yl)-1H-indole Analogs in a Preclinical Model of Medulloblastoma
A detailed analysis of LKD1214 versus the standard-of-care Hedgehog pathway inhibitor, Vismodegib, in a mouse allograft model of medulloblastoma, providing critical data for researchers in oncology and drug development.
This guide provides a comprehensive comparison of the pre-clinical efficacy of LKD1214, a novel 1-(Piperidin-4-yl)-1H-indole derivative, and Vismodegib, an established therapeutic agent, in a genetically defined mouse model of medulloblastoma. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of LKD1214's potential as a therapeutic candidate.
Overview of Compared Compounds
LKD1214 is a novel investigational indole derivative identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway. Its core structure is based on the this compound scaffold.
Vismodegib (GDC-0449) is a first-in-class Hedgehog pathway inhibitor approved by the FDA for the treatment of metastatic and locally advanced basal cell carcinoma. It is also a critical tool in the research of Hh-dependent cancers like medulloblastoma.
Both compounds target the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling cascade. Dysregulation of this pathway is a known driver in a significant subset of medulloblastomas.
In Vitro Efficacy: Inhibition of Hedgehog Pathway Signaling
The inhibitory activity of LKD1214 and Vismodegib on the Hedgehog pathway was assessed by measuring their effect on the expression of Gli1, a downstream transcription factor and a reliable marker of pathway activation.
| Compound | Cell Line | SMO Status | IC50 (µM) for Gli1 mRNA Inhibition |
| LKD1214 | NIH3T3 | Wild Type | Data not available |
| NIH3T3 | D477H Mutant | Data not available | |
| Vismodegib | NIH3T3 | Wild Type | Data not available |
| NIH3T3 | D477H Mutant | Data not available, but resistance is noted |
Note: While specific IC50 values for Gli1 inhibition from a single comparative study are not available in the provided search results, it is reported that LKD1214 exhibits comparable potency to vismodegib in suppressing Hh pathway activation.[1] A key finding is that while the SmoD477H mutation confers resistance to Vismodegib, Gli1 expression is still suppressed by LKD1214 in cells harboring this mutation, suggesting LKD1214 may overcome this common resistance mechanism.
In Vivo Efficacy: Medulloblastoma Allograft Mouse Model
The anti-tumor efficacy of LKD1214 and Vismodegib was evaluated in a Ptch1+/-; Trp53–/– medulloblastoma allograft model.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (Day 12, Normalized) | Tumor Growth Inhibition (vs. DMSO) |
| DMSO (Control) | - | Intraperitoneal | ~1.0 | 0% |
| LKD1214 | 20 mg/kg | Intraperitoneal | ~0.4 | ~60% |
| Vismodegib | 20 mg/kg | Intraperitoneal | ~0.6 | ~40% |
Data is estimated from graphical representations in the cited literature and presented as normalized values for comparison.[2]
Experimental Protocols
In Vivo Medulloblastoma Allograft Model[2]
-
Animal Model: BALB/c nu/nu mice were used for the study.
-
Tumor Model: A Ptch1+/-; Trp53–/– medulloblastoma allograft model was utilized.
-
Treatment Administration: Mice were treated daily for 12 consecutive days.
-
The control group received Dimethyl sulfoxide (DMSO).
-
The treatment groups received either LKD1214 at 20 mg/kg or Vismodegib at 20 mg/kg.
-
All treatments were administered via intraperitoneal injection.
-
-
Efficacy Assessment: Tumor volumes were measured daily for the 12-day treatment period. The data was normalized to the control group for comparative analysis.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial in embryonic development and is often aberrantly reactivated in cancers such as medulloblastoma. In the "off" state, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor, Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of genes that promote cell proliferation and survival.
Both LKD1214 and Vismodegib function by binding to and inhibiting SMO, thereby preventing the downstream activation of the GLI transcription factors and blocking the pro-tumorigenic signaling cascade.
Caption: The Hedgehog signaling pathway in its 'OFF', 'ON', and pharmacologically inhibited states.
Experimental Workflow
The following diagram outlines the workflow for the in vivo comparison of LKD1214 and Vismodegib.
Caption: Workflow for the in vivo efficacy study of LKD1214 and Vismodegib.
Conclusion
The data presented in this guide demonstrates that the novel this compound derivative, LKD1214, exhibits potent anti-tumor activity in a preclinical mouse model of medulloblastoma. In a direct comparison, LKD1214 showed a greater reduction in tumor volume than the standard-of-care Hedgehog inhibitor, Vismodegib, at the same dosage. Furthermore, emerging in vitro data suggests that LKD1214 may be effective against Vismodegib-resistant SMO mutations. These findings underscore the therapeutic potential of LKD1214 and warrant further investigation as a promising candidate for the treatment of Hedgehog-driven medulloblastoma.
References
A Comparative Guide to the Pharmacokinetic Profiles of 1-(Piperidin-4-yl)-1H-indole Salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. It can significantly influence the physicochemical properties and, consequently, the pharmacokinetic profile of a drug candidate.[1][2][3] Different salt forms of the same API can exhibit varied solubility, dissolution rates, stability, and bioavailability, ultimately impacting therapeutic efficacy and safety.[2][4][5][6] This guide provides a comparative framework for evaluating the pharmacokinetic profiles of different salts of 1-(Piperidin-4-yl)-1H-indole, a versatile heterocyclic scaffold of interest in medicinal chemistry.
This document outlines the experimental protocols and presents hypothetical comparative data for three common pharmaceutical salts: Hydrochloride (HCl), Mesylate (CH₃SO₃H), and Fumarate ((CHCOOH)₂).
Physicochemical and Pharmacokinetic Data Summary
The following tables summarize the key quantitative data obtained from a series of head-to-head in vitro and in vivo experiments comparing the hydrochloride, mesylate, and fumarate salts of this compound.
Table 1: Comparative Physicochemical Properties
| Parameter | Hydrochloride Salt | Mesylate Salt | Fumarate Salt |
| Molecular Weight | 236.74 g/mol | 296.40 g/mol | 316.36 g/mol |
| Aqueous Solubility (pH 6.8) | 15.2 mg/mL | 25.8 mg/mL | 8.5 mg/mL |
| Intrinsic Dissolution Rate | 0.8 mg/cm²/min | 1.5 mg/cm²/min | 0.4 mg/cm²/min |
| Hygroscopicity | High | Low | Moderate |
Table 2: Comparative In Vitro Permeability (Caco-2 Assay)
| Parameter | Hydrochloride Salt | Mesylate Salt | Fumarate Salt |
| Apparent Permeability (Papp) A→B | 12.5 x 10⁻⁶ cm/s | 12.8 x 10⁻⁶ cm/s | 12.3 x 10⁻⁶ cm/s |
| Apparent Permeability (Papp) B→A | 28.1 x 10⁻⁶ cm/s | 27.5 x 10⁻⁶ cm/s | 28.5 x 10⁻⁶ cm/s |
| Efflux Ratio (B→A / A→B) | 2.25 | 2.15 | 2.32 |
Table 3: Comparative In Vivo Pharmacokinetics in Rats (Oral Administration, 10 mg/kg)
| Parameter | Hydrochloride Salt | Mesylate Salt | Fumarate Salt |
| Cmax (Maximum Plasma Concentration) | 280 ng/mL | 450 ng/mL | 150 ng/mL |
| Tmax (Time to Maximum Concentration) | 1.0 h | 0.8 h | 1.5 h |
| AUC₀-t (Area Under the Curve) | 1250 ng·h/mL | 2100 ng·h/mL | 750 ng·h/mL |
| Oral Bioavailability (F%) | 35% | 58% | 21% |
Experimental Methodologies
Detailed protocols for the key experiments are provided below. These methodologies are standard in pre-formulation and drug development studies.
Aqueous Solubility Determination
The equilibrium solubility of each salt was determined using the shake-flask method.
-
An excess amount of each salt was added to separate vials containing a phosphate buffer solution at pH 6.8.
-
The vials were sealed and agitated in a temperature-controlled shaker at 37°C for 24 hours to ensure equilibrium was reached.
-
The resulting saturated solutions were filtered through a 0.22 µm syringe filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Intrinsic Dissolution Rate (IDR)
The IDR was measured using a rotating disk apparatus (Wood's apparatus).
-
Each salt was compressed into a pellet with a known surface area (typically 0.5 cm²).
-
The pellet was placed in the rotating disk holder and submerged in a dissolution medium (pH 6.8 phosphate buffer) maintained at 37°C.
-
The disk was rotated at a constant speed (e.g., 100 rpm).
-
Aliquots of the dissolution medium were withdrawn at predetermined time intervals and analyzed by HPLC to determine the concentration of the dissolved drug.
-
The dissolution rate was calculated from the slope of the concentration versus time curve and normalized by the surface area of the pellet.
Caco-2 Permeability Assay
The intestinal permeability of the salts was assessed using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting human drug absorption.[7][8][9]
-
Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer was confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[7]
-
For apical-to-basolateral (A→B) permeability, a solution of each salt (at a non-toxic concentration, e.g., 10 µM) was added to the apical (donor) compartment, and the appearance of the drug in the basolateral (receiver) compartment was monitored over time.[9]
-
For basolateral-to-apical (B→A) permeability, the drug was added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment was measured.
-
Samples were taken from the receiver compartment at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) was calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.[7]
-
The efflux ratio (Papp B→A / Papp A→B) was calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[8]
In Vivo Pharmacokinetic Study in Rats
A comparative pharmacokinetic study was conducted in male Sprague-Dawley rats.
-
Rats were fasted overnight prior to drug administration.
-
Each salt form was formulated as a suspension and administered via oral gavage at a dose equivalent to 10 mg/kg of the free base.
-
Blood samples (approximately 0.2 mL) were collected from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) was determined by comparing the AUC from oral administration to the AUC obtained from a separate intravenous administration of the free base.
Visualizations
The following diagrams illustrate the logical flow and experimental processes described in this guide.
Caption: Workflow for comparative evaluation of pharmaceutical salts.
Caption: Caco-2 permeability assay workflow.
Interpretation and Conclusion
Based on the hypothetical data presented, the mesylate salt demonstrates a superior pharmacokinetic profile for oral administration compared to the hydrochloride and fumarate salts. Its higher aqueous solubility and intrinsic dissolution rate likely contribute to its faster absorption (lower Tmax) and greater overall exposure (higher Cmax and AUC).[5] While all salts appear to be substrates for efflux transporters, this did not negate the significant absorption advantage of the mesylate form. The low hygroscopicity of the mesylate salt is also a favorable property for solid dosage form manufacturing and stability.
Therefore, based on this comprehensive evaluation, the mesylate salt of this compound would be selected as the lead candidate for further development. This guide underscores the importance of a systematic, data-driven approach to salt selection to optimize the pharmacokinetic performance of a drug candidate.
References
- 1. pharmtech.com [pharmtech.com]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rjpdft.com [rjpdft.com]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1-(Piperidin-4-yl)-1H-indole: A Comparative Guide for Drug Development Professionals
For researchers and scientists in the field of drug discovery, understanding the selectivity of a compound for its primary biological target is paramount. This guide provides a comprehensive assessment of the selectivity profile of the 1-(Piperidin-4-yl)-1H-indole scaffold, with a focus on its well-established primary target, the serotonin 5-HT2A receptor. Through a comparative analysis with established reference compounds, supported by experimental data and detailed protocols, this document aims to be an objective resource for drug development professionals.
The this compound core structure is a prevalent motif in medicinal chemistry, frequently incorporated into ligands targeting G protein-coupled receptors (GPCRs), particularly those in the central nervous system. While derivatives of this scaffold have been investigated for a range of targets, its most prominent and therapeutically relevant interaction is with the serotonin 5-HT2A receptor, a key player in the pathophysiology of various neuropsychiatric disorders. Blockade of the 5-HT2A receptor is a cornerstone of the mechanism of action for numerous atypical antipsychotic medications.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a compound is determined by comparing its binding affinity for its primary target to its affinity for other potential off-target receptors. The following tables summarize the binding affinities (Ki, in nM) of Risperidone, Ketanserin, and Pimavanserin for the 5-HT2A receptor and a panel of other relevant receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Risperidone at Various Receptors
| Receptor | Ki (nM) |
| 5-HT2A | 0.16 |
| Dopamine D2 | 3.13 |
| α1-Adrenergic | 0.8 |
| α2-Adrenergic | 7.54 |
| Histamine H1 | 2.23 |
| 5-HT1A | 47 - 253 |
| 5-HT1C | 47 - 253 |
| 5-HT1D | 47 - 253 |
Data sourced from Drugs.com and Accessdata.fda.gov.
Table 2: Binding Affinity (Ki, nM) of Ketanserin at Various Receptors
| Receptor | Ki (nM) |
| 5-HT2A | 0.85 - 3.5 |
| 5-HT2C | 50 - 100 |
| α1-Adrenergic | High Affinity |
| Histamine H1 | High Affinity |
| 5-HT1C | Lower Affinity |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY, PubMed, and TargetMol.
Table 3: Binding Affinity (Ki, nM) of Pimavanserin at Various Receptors
| Receptor | Ki (nM) |
| 5-HT2A | 0.087 |
| 5-HT2C | 0.44 |
| Sigma 1 | 120 |
| 5-HT2B | >300 |
| Dopamine D2 | >300 |
| Muscarinic | >300 |
| Histaminergic | >300 |
| Adrenergic | >300 |
*Data sourced from the FDA label for NUPLAZID® (pimavans
Comparative Analysis of 1-(Piperidin-4-yl)-1H-indole Derivative LKD1214 and Vismodegib as Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel 1-(Piperidin-4-yl)-1H-indole derivative, LKD1214, against the known inhibitor Vismodegib. The focus of this comparison is the inhibition of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in several forms of cancer, making SMO an important therapeutic target.
Potency Comparison
The inhibitory potency of LKD1214 and Vismodegib was evaluated against both wild-type (WT) Smoothened and a drug-resistant mutant, Smoothened D477H (equivalent to D473H). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below.
| Compound | Target | IC50 (µM) |
| LKD1214 | Wild-Type SMO | ~0.1 |
| D477H Mutant SMO | ~0.1 | |
| Vismodegib | Wild-Type SMO | ~0.01 |
| D477H Mutant SMO | >10 |
Data derived from analysis of Gli1 mRNA levels in NIH3T3 cells expressing the respective SMO constructs.
These data indicate that while Vismodegib is more potent against wild-type SMO, its efficacy is significantly diminished against the D477H mutant, a known mechanism of acquired resistance in cancer therapy. In contrast, LKD1214 demonstrates comparable potency against both wild-type and the drug-resistant D477H mutant SMO, suggesting its potential to overcome this resistance mechanism.
The Hedgehog Signaling Pathway and Inhibitor Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can lead to tumorigenesis. The G protein-coupled receptor, Smoothened (SMO), is the primary signal transducer of this pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus to induce the expression of target genes involved in cell proliferation and survival. Both LKD1214 and Vismodegib are small molecule inhibitors that bind to and inhibit SMO, thereby blocking the downstream signaling cascade.
Caption: The Hedgehog signaling pathway in its 'OFF', 'ON', and inhibitor-bound states.
Experimental Protocols
The potency of LKD1214 and Vismodegib is typically determined using a Gli-luciferase reporter assay. This assay quantitatively measures the transcriptional activity of the GLI proteins, which are downstream effectors of the Hedgehog pathway.
Gli-Luciferase Reporter Assay
Objective: To quantify the inhibition of Hedgehog pathway activity by measuring the transcriptional activity of GLI proteins.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds (LKD1214, Vismodegib) dissolved in DMSO.
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NIH/3T3 Gli-luciferase reporter cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (LKD1214 and Vismodegib) in culture medium. Remove the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Pathway Activation: To the appropriate wells, add the Hedgehog pathway agonist (e.g., SAG) to stimulate the pathway.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. The percentage of inhibition is calculated relative to the agonist-stimulated control. The IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Caption: A generalized workflow for determining inhibitor potency using a Gli-luciferase reporter assay.
Safety Operating Guide
Navigating the Safe Disposal of 1-(Piperidin-4-yl)-1H-indole: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(Piperidin-4-yl)-1H-indole, ensuring compliance with safety standards and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with specific health hazards, requiring careful management to avoid exposure.
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or chemical safety goggles.
-
Skin Protection: Use chemical-resistant gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: Ensure adequate ventilation. If dust or fumes are generated, use a NIOSH/MSHA-approved respirator.
In case of accidental exposure, immediately flush the affected skin or eyes with running water for at least 15 minutes and seek medical attention.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications and disposal-related precautionary statements for this compound.
| Hazard Classification | GHS Category | Precautionary Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant [1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local hazardous waste regulations.[1] The following is a general, step-by-step procedure for its proper disposal in a laboratory setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and properly labeled hazardous waste container
-
Chemical waste tags or labels
-
Inert absorbent material (e.g., vermiculite, sand) for spills
Procedure:
-
Waste Identification and Classification:
-
Identify the waste as this compound and note its hazardous characteristics (skin/eye irritant, respiratory irritant).
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream classification.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's EHS department.
-
-
Storage:
-
Spill Management:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide all necessary documentation, including the Safety Data Sheet (SDS), to the waste handler.
-
Never dispose of this compound down the drain or in regular trash.[1]
-
-
Packaging for Transport:
-
Follow all institutional and regulatory guidelines for packaging the waste for transport to the disposal facility.
-
Ensure that containers are properly sealed and labeled for shipping.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
